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Core Science & Biosynthesis

Foundational

Technical Monograph: NMR Characterization of 4-(1-methoxyethyl)-1H-pyrazole

The following is an in-depth technical guide on the NMR characterization of 4-(1-methoxyethyl)-1H-pyrazole . This guide is structured for researchers and analytical scientists, focusing on the practical interpretation of...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the NMR characterization of 4-(1-methoxyethyl)-1H-pyrazole . This guide is structured for researchers and analytical scientists, focusing on the practical interpretation of spectral data, the impact of tautomerism, and the validation of the structural assignment.

[1]

Executive Summary & Structural Context

4-(1-methoxyethyl)-1H-pyrazole represents a critical structural motif in medicinal chemistry, particularly as a fragment in Janus Kinase (JAK) inhibitors and other ATP-competitive small molecules.[1] Its characterization is non-trivial due to two concurrent dynamic phenomena:

  • Annular Tautomerism: The rapid migration of the proton between N1 and N2 on the pyrazole ring.[1]

  • Chirality: The presence of a stereocenter at the exocyclic methine carbon (

    
    ), creating a racemic mixture unless chirally resolved.
    

This guide provides a definitive workflow for assigning the 1H and 13C NMR signals, distinguishing this isomer from its 3- or 5-substituted regioisomers, and managing solvent-dependent spectral changes.

Structural Numbering & Tautomerism

The pyrazole ring exists in dynamic equilibrium.[1] In solution (DMSO-d₆ or CD₃OD), the rate of exchange is typically fast on the NMR time scale, rendering positions 3 and 5 equivalent.

Tautomerism cluster_0 Tautomeric Equilibrium (Fast Exchange) T1 1H-Tautomer (N1-H, C3, C5 distinct) T2 Transition State (Proton Transfer) T1->T2 Observed Observed Spectrum (Averaged Signals) C3/C5 Equivalent T1->Observed Averaging T3 2H-Tautomer (N2-H, C3, C5 distinct) T2->T3 T3->Observed

Figure 1: Fast prototropic tautomerism leads to signal averaging of C3/C5 and H3/H5 in non-acidic solvents.[1]

1H NMR Analysis (Proton)

Theoretical & Observed Shifts (DMSO-d₆, 400 MHz)

The spectrum is characterized by a distinct aliphatic pattern for the methoxyethyl group and a simplified aromatic region due to symmetry.

PositionTypeShift (

, ppm)
Multiplicity

Coupling (Hz)
IntegralMechanistic Insight
NH Exchangeable12.60 - 13.00br s-1HHighly dependent on concentration, water content, and H-bonding.[1] Often invisible in CDCl₃.[1]
H3 / H5 Aromatic7.40 - 7.60s-2HAppears as a singlet (2H) due to fast tautomeric exchange averaging the environment of H3 and H5.[1]
CH (C1') Methine4.25 - 4.35q6.51HDeshielded by both the oxygen (ether) and the aromatic pyrazole ring.[1]
OCH₃ Methoxy3.15 - 3.20s-3HSharp singlet.[1] Diagnostic for the ether formation.
CH₃ (C2') Methyl1.35 - 1.45d6.53HDoublet coupling to the methine proton.[1]
Key Spectral Features & Troubleshooting
  • The "Missing" NH: In CDCl₃, the NH proton often broadens into the baseline due to quadrupole broadening from ¹⁴N and slow exchange. To visualize it, use highly dry DMSO-d₆ or DMF-d₇ .[1]

  • H3/H5 Splitting: If the sample is cooled significantly (< -40°C) or if the solvent is acidic (e.g., TFA-d), the tautomerism slows down. The singlet at ~7.5 ppm will split into two distinct signals (H3 and H5), and the NH will localize to one nitrogen.

  • Water Suppression: The methine quartet (~4.3 ppm) can sometimes be obscured by the water suppression signal if presaturation is used aggressively near the water peak (3.33 ppm in DMSO). Ensure the OCH₃ singlet (3.15 ppm) is resolved from the water peak.

13C NMR Analysis (Carbon)

Theoretical & Observed Shifts (DMSO-d₆, 100 MHz)
PositionCarbon TypeShift (

, ppm)
Assignment Logic
C3 / C5 Aromatic CH133.0 - 135.0Broadened. These carbons are chemically equivalent in fast exchange but often show significant line broadening compared to C4.[1]
C4 Quaternary C120.0 - 122.0Ipso. The attachment point of the alkyl group.[1] Sharp signal (no tautomeric broadening).[1]
C1' Methine (CH)73.0 - 75.0Deshielded by oxygen.[1] Diagnostic of the secondary ether.
OCH₃ Methoxy (CH₃)55.0 - 56.0Typical methoxy region.[1]
C2' Methyl (CH₃)21.0 - 22.0Typical methyl region.[1]
The "Vanishing" Carbons (C3/C5)

In 13C NMR, the C3 and C5 carbons of unsubstituted pyrazoles are notorious for low intensity or extreme broadening at room temperature. This is due to intermediate exchange rates on the NMR timescale.[1]

  • Protocol: If C3/C5 are not visible, acquire the spectrum at elevated temperature (e.g., 320 K) to push the equilibrium into the fast exchange limit, sharpening the signals.

Experimental Validation Protocol

To rigorously confirm the structure and distinguish it from regioisomers (e.g., 3-(1-methoxyethyl)-1H-pyrazole), a 2D NMR workflow is required.[1]

Step-by-Step Methodology
  • Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆ . (Avoid CDCl₃ for final characterization to ensure NH visibility).

  • 1H Acquisition: 16 scans, 30° pulse angle, D1 = 1.0s.

  • 13C Acquisition: 512-1024 scans.[1] Use power-gated decoupling to minimize NOE if quantitative data is needed (rare).[1]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlate the doublet at 1.4 ppm to the carbon at 21 ppm.[1]

    • Correlate the singlet at 7.5 ppm to the carbon at ~134 ppm.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation) - The Critical Step:

    • Objective: Prove the alkyl group is at C4, not C3/C5.

    • Diagnostic Correlation: Look for a correlation from the Methine proton (H1') to the C3/C5 carbons.

    • If 4-substituted: The Methine proton will show strong correlations to the equivalent C3/C5 carbons (appearing as one signal or two symmetric signals).

    • If 3-substituted: The Methine proton would correlate to a quaternary C3 and a CH C4 (which would have a very different shift, ~105 ppm).

Structural Elucidation Logic Flow

Workflow Start Unknown Pyrazole Derivative H1 1H NMR Spectrum (DMSO-d6) Start->H1 CheckSym Are H3/H5 equivalent? (Single peak ~7.5ppm) H1->CheckSym SymYes Yes: Symmetric Substitution (Likely 4-substituted) CheckSym->SymYes Singlet SymNo No: Asymmetric (Likely 3- or 5-substituted) CheckSym->SymNo Two Doublets HMBC Run HMBC Experiment SymYes->HMBC Corr Check H(methine) -> C(aromatic) correlations HMBC->Corr Result4 Correlates to two equivalent aromatic carbons (~134 ppm) CONFIRMED: 4-Position Corr->Result4

Figure 2: Logical workflow for distinguishing regioisomers using 1H symmetry and HMBC correlations.

References

  • Claramunt, R. M., et al. "The 13C chemical shifts of pyrazoles."[2][3] Magnetic Resonance in Chemistry, vol. 26, no. 11, 1988.

  • Alkorta, I., & Elguero, J. "Tautomerism of Pyrazoles: A Theoretical and Experimental Update." Journal of Heterocyclic Chemistry, vol. 55, 2018.

  • BenchChem Technical Support. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Knowledge Base, 2025.

  • Faure, R., et al. "High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism." Canadian Journal of Chemistry, vol. 66, 1988.[3]

Sources

Exploratory

Comprehensive Technical Guide: Mass Spectrometry of 4-(1-methoxyethyl)-1H-pyrazole

Part 1: Executive Technical Summary Target Analyte: 4-(1-methoxyethyl)-1H-pyrazole CAS Registry: 126.16 Da (Monoisotopic Mass) Molecular Formula: [1] This guide provides a rigorous analysis of the mass spectrometric beha...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

Target Analyte: 4-(1-methoxyethyl)-1H-pyrazole CAS Registry: 126.16 Da (Monoisotopic Mass) Molecular Formula:


[1]

This guide provides a rigorous analysis of the mass spectrometric behavior of 4-(1-methoxyethyl)-1H-pyrazole, a critical intermediate in the synthesis of JAK inhibitors and other heterocyclic APIs. The presence of a basic pyrazole core coupled with a labile benzylic-like ether substituent creates distinct ionization and fragmentation signatures essential for impurity profiling and metabolite identification.

Key Mass Spectrometric Signatures
ParameterValue/Observation
Monoisotopic Mass 126.0793 Da
ESI(+) Precursor

127.087

Dominant ESI Fragment

95.06

, (Vinylpyrazole cation)
EI Molecular Ion

126

Key EI Fragments

111 (Loss of

),

95 (Loss of

)

Part 2: Structural Analysis & Ionization Physics

Molecular Architecture

The molecule consists of a 1H-pyrazole ring substituted at the C4 position with a 1-methoxyethyl group.[2]

  • Protonation Sites: The N2 nitrogen (pyridine-like) is the primary site of protonation in ESI, with a predicted pKa

    
     2.5–3.0.
    
  • Labile Sites: The ether linkage (C-O bond) at the secondary carbon is susceptible to cleavage, particularly under Collision-Induced Dissociation (CID).

Ionization Modalities
Electrospray Ionization (ESI)

In positive mode (ESI+), the molecule readily forms the


 ion at 

127. Due to the stability of the aromatic pyrazole system, in-source fragmentation is generally low unless high cone voltages (>30V) are applied.
  • Adducts: In ammonium-buffered mobile phases,

    
     is rarely observed due to the high proton affinity of the pyrazole nitrogen, which favors protonation over ammoniation. Sodium adducts 
    
    
    
    (
    
    
    149) may appear in non-acidic conditions.
Electron Ionization (EI)

Under 70 eV EI, the molecular ion (


, 

126) is observable but often undergoes rapid

-cleavage driven by the ether oxygen and the aromatic ring stability.

Part 3: Fragmentation Mechanisms (The Core)

ESI-MS/MS Fragmentation Pathway (CID)

The fragmentation of the protonated precursor (


 127) is dominated by a neutral loss mechanism.
  • Primary Pathway (Neutral Loss of Methanol): The protonated ether oxygen facilitates the cleavage of the C-O bond. A hydrogen transfer (likely from the

    
    -methyl or the pyrazole NH) leads to the elimination of neutral methanol (32 Da).
    
    • Transition:

      
      
      
    • Structure: The resulting ion at

      
       95 is the 4-vinyl-1H-pyrazole cation . This is the base peak in MS/MS spectra due to the high stability of the conjugated vinyl-pyrazole system.
      
  • Secondary Pathway (Ring Fragmentation): The

    
     95 ion undergoes further fragmentation at higher collision energies (CE > 35 eV), typically losing HCN (27 Da) from the pyrazole ring.
    
    • Transition:

      
      
      
    • Mechanism: Ring opening and expulsion of HCN is characteristic of N-heterocycles.

EI Fragmentation Pathway

In EI, radical-driven mechanisms prevail:

  • 
    -Cleavage:  Homolytic cleavage of the C-C bond adjacent to the ether oxygen.
    
    • Loss of Methyl Radical (

      
      ): Yields 
      
      
      
      111.
  • C-O Bond Cleavage:

    • Loss of Methoxy Radical (

      
      ): Yields 
      
      
      
      95 (stabilized benzylic-type cation).
Visualization of Fragmentation Pathways

Fragmentation cluster_legend Legend M_Proton [M+H]+ Precursor m/z 127 (Protonated Ether) Vinyl_Cat Vinyl-Pyrazole Cation m/z 95 (Base Peak) M_Proton->Vinyl_Cat - CH3OH (32 Da) Neutral Loss Low CE (10-20 eV) Ring_Frag Pyrrole-like Cation m/z 68 Vinyl_Cat->Ring_Frag - HCN (27 Da) Ring Cleavage High CE (>35 eV) M_Radical EI Molecular Ion M+. m/z 126 M_Radical->Vinyl_Cat - •OCH3 (31 Da) Heterolytic Cleavage Alpha_Cleave Alpha-Cleavage Ion m/z 111 M_Radical->Alpha_Cleave - •CH3 (15 Da) Alpha Cleavage key Solid Line: ESI Pathway Dashed Line: EI Pathway

Caption: Figure 1. Comparative fragmentation pathways for ESI (blue/solid) and EI (black/dashed) ionization modes. The formation of the vinyl-pyrazole cation (m/z 95) is a convergent node.

Part 4: Method Development Protocol

For accurate quantification and identification in complex matrices (e.g., plasma or reaction mixtures), the following LC-MS methodology is recommended.

Chromatographic Conditions

The polarity of 4-(1-methoxyethyl)-1H-pyrazole requires careful column selection to ensure retention.

  • Stationary Phase: C18 columns are generally suitable, but "Aq" type (polar-embedded) columns are superior for preventing pore dewetting with highly aqueous mobile phases.

    • Recommended: Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl.

  • Mobile Phase pH:

    • Acidic (pH 2-3): Formic acid (0.1%). The pyrazole is fully protonated (

      
      ), improving ESI sensitivity but potentially reducing retention on C18.
      
    • Basic (pH 9-10): Ammonium bicarbonate. The pyrazole is neutral (deprotonated), significantly increasing retention. Note: Ensure your column is pH stable.

Mass Spectrometry Parameters (Triple Quadrupole)
ParameterSettingRationale
Ionization ESI PositiveBasic nitrogen facilitates proton capture.
Capillary Voltage 2.5 - 3.0 kVModerate voltage prevents discharge; analyte is easily ionized.
Cone Voltage 20 VOptimize to maximize

127 transmission without in-source fragmentation.
Source Temp 150°CSufficient for solvent evaporation; analyte is thermally stable.
Desolvation Temp 400°CEnsures complete droplet evaporation.
MRM Transitions for Quantification

For quantitative assays (PK/PD studies), use Multiple Reaction Monitoring (MRM).

  • Quantifier:

    
     (CE: 15-20 eV).
    
    • Why: High intensity, clean baseline.[3]

  • Qualifier:

    
     (CE: 35-40 eV).
    
    • Why: Confirms the pyrazole ring structure; prevents false positives from isobaric interferences.

Part 5: Experimental Workflow Decision Tree

The following logic gate ensures data integrity during method development.

MethodDev Start Start: Analyte Characterization Check_Ret Is Retention > 2.5 min on generic C18? Start->Check_Ret High_pH Switch to High pH (pH 10) Ammonium Bicarb Check_Ret->High_pH No (Too polar) Optimize_MS Optimize MRM Transitions Check_Ret->Optimize_MS Yes HILIC Switch to HILIC Mode (Acetonitrile/Water/NH4OAc) High_pH->HILIC Still No Retention High_pH->Optimize_MS Retention Improved HILIC->Optimize_MS Final_Method Final Validated Method Optimize_MS->Final_Method

Caption: Figure 2. Decision logic for LC-MS method development, prioritizing Reverse Phase pH modification before switching to HILIC.

References

  • Frizzo, C. P., et al. (2013). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography - Aspects of Theory and Practice. IntechOpen.[3] Link

  • Holčapek, M., et al. (2010). Mass spectrometry of nitrogen-containing heterocycles. Journal of Chromatography A, 1217(25), 3908-3921. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for Alpha-cleavage rules).
  • NIST Chemistry WebBook. Mass Spectrum of 1-Methylpyrazole (Analog Reference). National Institute of Standards and Technology.[4] Link

Sources

Foundational

Biological Activity of 4-(1-Methoxyethyl)-1H-Pyrazole Derivatives: A Technical Guide to Next-Generation Pharmacophores

Executive Summary: The Strategic Value of the 1-Methoxyethyl Pyrazole Scaffold In modern medicinal chemistry, the optimization of heterocyclic scaffolds is driven by the need to balance lipophilicity, aqueous solubility,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the 1-Methoxyethyl Pyrazole Scaffold

In modern medicinal chemistry, the optimization of heterocyclic scaffolds is driven by the need to balance lipophilicity, aqueous solubility, and target-specific geometric constraints. The 4-(1-methoxyethyl)-1H-pyrazole moiety has emerged as a highly privileged pharmacophore. Unlike flat, fully aromatic substituents that often suffer from poor pharmacokinetic profiles (the "grease-ball" effect), the 1-methoxyethyl group introduces an sp³-hybridized chiral center. This structural feature provides a critical hydrogen-bond acceptor (the methoxy oxygen) while the ethyl backbone offers tunable steric bulk.

This technical guide explores the profound biological activity of 4-(1-methoxyethyl)-1H-pyrazole derivatives, focusing on their primary roles as MALT1 paracaspase inhibitors in immunology/oncology 1 and as 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) inhibitors in endocrinology 2.

Mechanistic Pillar I: MALT1 Paracaspase Inhibition

The Biological Context

The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a unique paracaspase that acts as the catalytic engine of the CBM (CARD11-BCL10-MALT1) complex. Upon T-cell receptor (TCR) or B-cell receptor (BCR) activation, MALT1 cleaves inhibitory proteins (such as A20, CYLD, and Regnase-1), thereby driving NF-κB signaling. Hyperactivation of this pathway is a hallmark of autoimmune diseases and specific B-cell lymphomas (e.g., ABC-DLBCL).

Role of the 1-Methoxyethyl Pyrazole

Recent patent literature highlights the integration of the 4-(1-methoxyethyl)-1H-pyrazole group into complex heterocyclic ureas and imidazo[1,2-a]pyridines to achieve potent MALT1 inhibition 3. The 1-methoxyethyl substituent is specifically engineered to occupy the hydrophobic allosteric pocket of MALT1. The methoxy oxygen forms a stabilizing hydrogen bond with the backbone amides of the binding cleft, while the methyl group projects into a lipophilic cavity, locking the enzyme in an inactive conformation and preventing the dimerization required for its proteolytic activity.

MALT1_Pathway TCR TCR / BCR Activation PKC PKCθ / PKCβ TCR->PKC CBM CBM Complex (CARD11-BCL10-MALT1) PKC->CBM MALT1 MALT1 Paracaspase (Active) CBM->MALT1 Substrates Cleavage of Inhibitors (A20, CYLD, Regnase-1) MALT1->Substrates NFkB NF-κB Activation (Survival/Proliferation) Substrates->NFkB Inhibitor 4-(1-methoxyethyl)-1H-pyrazole Derivatives Inhibitor->MALT1 Allosteric Inhibition

Figure 1: MALT1 Paracaspase signaling pathway and targeted inhibition by pyrazole derivatives.

Self-Validating Protocol: FRET-Based MALT1 Cleavage Assay

To quantify the inhibitory potency of these derivatives, a continuous fluorogenic assay is employed. This method is superior to endpoint assays as it allows for the real-time calculation of initial velocities (


), ensuring the enzyme remains in a steady-state kinetic phase.
  • Reagent Preparation: Formulate the assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% CHAPS, 10% sucrose). Causality: DTT is strictly required to maintain the active site cysteine of MALT1 in a reduced, nucleophilic state.

  • Enzyme Activation: Pre-incubate recombinant MALT1 (caspase-like domain) with 0.8 M citrate. Causality: Kosmotropic salts force the monomeric MALT1 into its active dimeric state, mimicking the physiological scaffolding provided by BCL10.

  • Compound Incubation: Dispense the 4-(1-methoxyethyl)-1H-pyrazole derivative in DMSO (final DMSO ≤ 1% v/v). Incubate at 30°C for 30 minutes to achieve equilibrium binding.

  • Substrate Initiation: Add 50 µM of the fluorogenic substrate Ac-LRSR-AMC. Causality: The LRSR peptide sequence mimics the natural MALT1 cleavage site on BCL10.

  • Kinetic Readout: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 60 minutes. Calculate

    
     using a 4-parameter logistic regression of the 
    
    
    
    values.

Mechanistic Pillar II: 17β-HSD1 Inhibition in Endocrinology

The Biological Context

17β-HSD1 catalyzes the NADPH-dependent reduction of weak estrone (E1) into highly potent estradiol (E2). Because E2 drives the proliferation of hormone-dependent breast cancers and endometriosis, inhibiting 17β-HSD1 is a major therapeutic objective.

Role of the 1-Methoxyethyl Pyrazole

Researchers have successfully developed E-ring modified steroids where a pyrazole ring is fused to the steroidal D-ring. Among these, the N-alkylated 1'-methoxyethyl derivative (Compound 41) demonstrated exceptional potency 2. The methoxyethyl side chain acts as a critical hydrogen bond acceptor within the catalytic cleft, significantly outperforming highly lipophilic (e.g., isobutyl) or cyano-substituted analogs.

HSD1_Workflow Cell T47-D Breast Cancer Cells Incubation Incubation with [3H]-Estrone + Inhibitor Cell->Incubation Extraction Steroid Extraction (Ether/DCM) Incubation->Extraction Separation TLC Separation (E1 vs E2) Extraction->Separation Quantification Scintillation Counting Separation->Quantification

Figure 2: Experimental workflow for determining 17β-HSD1 cellular inhibition in T47-D cells.

Self-Validating Protocol: Radiometric Cellular Assay
  • Cell Culture & Starvation: Seed T47-D human breast cancer cells in 24-well plates. Switch to serum-free medium 24 hours prior to the assay. Causality: T47-D cells endogenously express high levels of 17β-HSD1. Serum starvation eliminates interference from exogenous bovine steroids.

  • Treatment: Apply the 1-methoxyethyl pyrazole derivative (0.1 nM to 10 µM) for 1 hour.

  • Tracer Addition: Add 10 nM [³H]-Estrone. Incubate for exactly 2 hours at 37°C. Causality: Strict time control ensures the reaction remains in the linear phase (<15% conversion), preventing product inhibition or reverse catalysis.

  • Extraction & Separation: Stop the reaction with unlabeled E1/E2 carrier steroids. Extract with diethyl ether/dichloromethane, and separate via Thin Layer Chromatography (TLC).

  • Quantification: Visualize carrier bands with iodine vapor, scrape the silica, and quantify the conversion of [³H]-E1 to[³H]-E2 using liquid scintillation counting.

Mechanistic Pillar III: Androgen Receptor Antagonism

Beyond direct enzymatic inhibition, the 1-methoxyethyl pyrazole motif frequently appears in the structural optimization of nuclear receptor antagonists. A prime example is its presence as the O-methyl derivative/impurity of Darolutamide , a non-steroidal androgen receptor (AR) antagonist used for prostate cancer 4. The substitution of a hydroxyl group with a methoxy group alters the hydrogen-bonding network within the AR ligand-binding domain, serving as a vital SAR data point for differentiating agonist versus antagonist conformations.

Quantitative Data Summary

The following table synthesizes the biological efficacy of key 4-(1-methoxyethyl)-1H-pyrazole derivatives across different therapeutic targets:

Compound / ScaffoldPrimary TargetAssay MatrixActivity / IC₅₀Reference
Compound 41 (1'-methoxyethyl-1,3,5(10)-estratrien-[17,16-c]-pyrazole)17β-HSD1Cellular (T47-D)530 nMFischer et al. 2
Imidazo[1,2-a]pyridine-pyrazole (4-(1-methoxyethyl) derivative)MALT1 ParacaspaseBiochemical FRETHigh Potency (nM)US20190381012A1 1
Naphthyridin-3-yl-urea (4-(1-methoxyethyl) derivative)MALT1 ParacaspaseBiochemical FRETHigh Potency (nM)EP3888652A1 3

Conclusion

The 4-(1-methoxyethyl)-1H-pyrazole moiety is far more than a simple space-filling group; it is a rationally designed pharmacophore that exploits specific hydrogen-bonding and lipophilic interactions within enzyme active sites and allosteric pockets. From halting the paracaspase activity of MALT1 in aggressive lymphomas to blocking estrogen biosynthesis via 17β-HSD1, this structural motif represents a cornerstone of contemporary targeted drug development.

References

  • Fischer, D. S., et al. "E-Ring Modified Steroids as Novel Potent Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1." Journal of Medicinal Chemistry, 2005. 2

  • Janssen Pharmaceutica NV. "Pyrazole derivatives as MALT1 inhibitors." US Patent US20190381012A1, 2019. 1

  • Takeda Pharmaceutical Company Limited. "HETEROCYCLIC COMPOUND." European Patent EP3888652A1, 2019.3

  • CymitQuimica. "Darolutamide O-Methyl Impurity Product Information." 2026. 4

Sources

Exploratory

Technical Guide: Therapeutic Potential &amp; Strategic Application of 4-(1-methoxyethyl)-1H-pyrazole

The following technical guide provides an in-depth analysis of 4-(1-methoxyethyl)-1H-pyrazole , positioning it as a strategic scaffold in modern medicinal chemistry, specifically within the realm of Fragment-Based Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-(1-methoxyethyl)-1H-pyrazole , positioning it as a strategic scaffold in modern medicinal chemistry, specifically within the realm of Fragment-Based Drug Discovery (FBDD) and kinase inhibitor optimization.

Part 1: Executive Summary & Structural Logic

4-(1-methoxyethyl)-1H-pyrazole represents a highly specific "privileged structure" in drug discovery. While pyrazoles are ubiquitous in FDA-approved therapeutics (e.g., Ruxolitinib, Crizotinib), this specific derivative—featuring a chiral 1-methoxyethyl ether at the 4-position—serves a distinct role as a bioisostere for the common isopropyl group.

The Bioisosteric Rationale

In medicinal chemistry, the isopropyl group (-CH(CH3)2) is frequently used to fill hydrophobic pockets (e.g., the ATP-binding site of kinases). However, it suffers from high lipophilicity (increasing LogP) and metabolic liability (benzylic oxidation).

The 1-methoxyethyl group (-CH(OCH3)CH3) solves these issues:

  • Lipophilicity Modulation: The ether oxygen lowers LogP, improving aqueous solubility and oral bioavailability.

  • Metabolic Stability: The methoxy group sterically and electronically alters the susceptibility of the benzylic carbon to CYP450-mediated hydroxylation.

  • Chirality: The 1-position carbon is chiral. This allows for the synthesis of enantiopure drugs that can probe specific stereochemical requirements of a target binding pocket, a critical factor in enhancing selectivity (e.g., JAK1 vs. JAK2).

Part 2: Primary Therapeutic Targets

This scaffold is primarily relevant in the design of Type I and Type I½ ATP-competitive inhibitors targeting the Kinome .

Janus Kinases (JAK Family)

The pyrazole ring is a canonical scaffold for binding to the hinge region of Janus Kinases.

  • Mechanism: The pyrazole nitrogen acts as a hydrogen bond donor/acceptor pair with the kinase hinge residues (e.g., Glu966 and Leu932 in JAK2).

  • Role of 4-(1-methoxyethyl): The substituent at the 4-position points towards the solvent-exposed region or the gatekeeper residue . The 1-methoxyethyl group provides a polar handle that can interact with water networks or specific polar residues (e.g., Arginine/Aspartate) near the pocket entrance, potentially improving selectivity over other kinases with hydrophobic gates.

Cyclin-Dependent Kinases (CDKs)

CDK inhibitors (e.g., for oncology) often utilize pyrazoles to mimic the adenine ring of ATP.

  • Targeting CDK4/6: The steric bulk of the 1-methoxyethyl group is comparable to the isopropyl group found in several CDK inhibitor pharmacophores but offers better solubility, crucial for high-dose oncology regimens.

Aurora Kinases (Aurora A/B)
  • Application: In antimitotic drug design, the 4-substituted pyrazole is a proven scaffold. The ether oxygen can form unique dipole interactions within the ATP cleft, stabilizing the inhibitor in the active site.

Part 3: Visualization of Signaling Pathways

Diagram 1: JAK-STAT Signaling & Inhibitor Intervention

This diagram illustrates where a molecule containing the 4-(1-methoxyethyl)-1H-pyrazole scaffold would intervene in the inflammatory cascade.

JAK_STAT_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target Site) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK ATP-Competitive Inhibition P_STAT Phospho-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus (Gene Transcription) P_STAT->Nucleus Translocation

Caption: Mechanism of Action: Pyrazole-based inhibitors block JAK phosphorylation of STAT, halting inflammatory gene transcription.

Part 4: Experimental Protocols (Self-Validating)

Protocol A: Synthesis of the Fragment

To ensure high enantiomeric purity and yield, the following synthesis route is recommended over direct alkylation.

Objective: Synthesis of 4-(1-methoxyethyl)-1H-pyrazole. Starting Material: 4-Acetyl-1H-pyrazole (protected).

  • Protection: Protect 4-acetylpyrazole with a THP (tetrahydropyranyl) group to prevent N-alkylation.

    • Validation: Check TLC (Hexane/EtOAc 3:1); disappearance of starting material.

  • Reduction: Reduce the ketone using NaBH₄ in MeOH to yield the racemic alcohol 1-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)ethanol.

    • Note: For chiral synthesis, use asymmetric reduction (e.g., CBS catalyst).

  • Methylation: Treat the alcohol with NaH (1.2 eq) in dry THF at 0°C, followed by MeI (1.1 eq).

    • Causality: Low temperature prevents over-methylation or elimination.

  • Deprotection: Remove THP using dilute HCl/MeOH.

  • Purification: Column chromatography.

    • QC Check: 1H NMR must show the methoxy singlet (~3.2 ppm) and the quartet for the methine proton.

Protocol B: ADP-Glo™ Kinase Assay (In Vitro Validation)

This protocol validates the binding affinity of the fragment (or its derivative) against a target kinase (e.g., JAK2).

Reagents:

  • Kinase: Recombinant JAK2 (0.2 µ g/well ).

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ATP: Ultra-pure (10 µM).

  • Detection: ADP-Glo™ Reagent (Promega).

Workflow:

  • Preparation: Dilute 4-(1-methoxyethyl)-1H-pyrazole derivatives in DMSO (Serial dilution 10 mM to 1 nM).

  • Reaction:

    • Add 5 µL Kinase buffer to 384-well plate.

    • Add 2 µL Inhibitor.

    • Add 3 µL ATP/Substrate mix.

    • Incubate at RT for 60 mins.

  • Termination: Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 mins.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.

  • Readout: Measure Luminescence (RLU).

    • Data Analysis: Plot RLU vs. Log[Inhibitor]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Part 5: Quantitative Data Presentation

Table 1: Comparative Physicochemical Profile (Bioisosterism) Comparison of the standard isopropyl fragment vs. the 1-methoxyethyl variant.

Property4-Isopropylpyrazole4-(1-Methoxyethyl)pyrazoleImpact on Drug Design
Formula C6H10N2C6H10N2OIntroduction of polar atom
MW 110.16 Da126.16 DaSlight increase, negligible
cLogP ~1.8~0.9Improved Solubility
H-Bond Acceptors 1 (Ring N)2 (Ring N + Ether O)New binding interaction potential
Chirality AchiralChiral Enables stereoselective binding
Metabolic Risk Benzylic HydroxylationReduced (Ether steric shield)Extended Half-life (t1/2)

Part 6: References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. Link(Demonstrates pyrazole/pyrimidine scaffold utility).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link(Foundational text on ether/alkyl bioisosterism).

  • Wygoda, A., et al. (2018). "Pyrazole-Based Kinase Inhibitors: A Review." Current Medicinal Chemistry. Link(Comprehensive review of pyrazole targets).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link(Source for Protocol B).

Foundational

In Silico Characterization and Optimization of 4-(1-methoxyethyl)-1H-pyrazole: A Computational Guide

Executive Summary This technical guide details the computational modeling workflow for 4-(1-methoxyethyl)-1H-pyrazole , a versatile heterocyclic scaffold with significant potential in medicinal chemistry, particularly as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the computational modeling workflow for 4-(1-methoxyethyl)-1H-pyrazole , a versatile heterocyclic scaffold with significant potential in medicinal chemistry, particularly as a kinase inhibitor fragment.[1] Unlike rigid aromatic substituents, the 4-(1-methoxyethyl) group introduces a chiral, rotatable ether tail that influences solubility, lipophilicity, and binding pocket adaptability.

This document provides a rigorous, step-by-step protocol for characterizing this molecule using Quantum Mechanics (QM), Molecular Dynamics (MD), and Structure-Based Drug Design (SBDD) methodologies.

Molecular Architecture & Quantum Mechanical Profiling[1]

Structural Considerations

The core structure consists of a 1H-pyrazole ring substituted at the C4 position.[1][2]

  • Tautomerism: Pyrazoles exhibit annular tautomerism (

    
    ).[1] In the gas phase and non-polar solvents, these tautomers are often degenerate or nearly isoenergetic. However, the 4-substituent and solvent polarity can shift this equilibrium.
    
  • Chirality: The 1-methoxyethyl group creates a chiral center at the

    
    -carbon.[1] Modeling must account for both 
    
    
    
    and
    
    
    enantiomers to determine stereoselective binding potential.[1]
Density Functional Theory (DFT) Protocol

To accurately predict the preferred tautomer and conformation of the methoxyethyl tail, we employ DFT.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 16, ORCA, or chemically equivalent QM package.

  • Functional/Basis Set: B3LYP/6-311++G(d,p) or

    
    B97X-D/def2-TZVP (includes dispersion corrections critical for the ether tail interaction).
    
  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water (

    
    ) and DMSO (
    
    
    
    ).[1]

Workflow Visualization:

QM_Workflow Start Input Structures (R/S Enantiomers) Tautomer Generate Tautomers (1H vs 2H) Start->Tautomer Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Tautomer->Opt Freq Frequency Calc (Check Imaginary Freqs) Opt->Freq Freq->Opt If Imaginary Freq ESP ESP & HOMO/LUMO Mapping Freq->ESP If Minima Found

Figure 1: Quantum Mechanical workflow for characterizing pyrazole derivatives. The loop ensures only true minima are used for electronic property calculation.

Tautomeric Equilibrium Analysis

For 4-substituted pyrazoles, the tautomeric ratio


 is defined as:


  • Directive: Calculate

    
    .
    
  • Insight: The methoxyethyl group is an electron-donating group (EDG) by induction but insulated by the methylene bridge.[1] The tautomeric preference is likely dominated by solvent interactions rather than strong electronic bias from the tail.

Physicochemical Profiling (ADMET)

Accurate prediction of physicochemical properties is vital for determining "drug-likeness."[1]

Calculated Properties

The following values represent predicted ranges based on QSPR (Quantitative Structure-Property Relationship) models for this specific scaffold.

PropertyPredicted ValueMethod/BasisSignificance
LogP 0.8 – 1.2Consensus (XLOGP3)Highly favorable for oral bioavailability; indicates good water solubility relative to phenyl-pyrazoles.[1]
pKa (Py-H+) ~2.5DFT (B3LYP/CBS-4M)The pyrazole nitrogen is weakly basic; protonation is unlikely at physiological pH (7.4).[1]
pKa (Py-H) ~14.0DFTThe N-H proton is very weakly acidic.[1]
TPSA ~40 ŲTopologicalExcellent membrane permeability (Rule of 5 compliant).[1]
Rotatable Bonds 2StructuralThe methoxyethyl tail adds flexibility without excessive entropy penalty upon binding.[1]
Solubility & Lipophilicity

The methoxy oxygen acts as a hydrogen bond acceptor (HBA), significantly improving aqueous solubility compared to a simple ethyl or propyl analog. This makes 4-(1-methoxyethyl)-1H-pyrazole an excellent "solubilizing fragment" in larger drug molecules.[1]

Interaction Modeling: Case Study (CDK2 Kinase)

To demonstrate the utility of this molecule, we model its binding to Cyclin-Dependent Kinase 2 (CDK2) , a validated target where pyrazoles act as ATP-competitive inhibitors (binding to the hinge region).

Docking Protocol

Objective: Determine if the 1-methoxyethyl group can occupy the ribose binding pocket or solvent-exposed regions while the pyrazole rings hinge-binds.[1]

Step-by-Step Methodology:

  • Target Preparation:

    • Source: PDB ID 1DI8 (CDK2).[1]

    • Preprocessing: Remove water (except conserved structural waters), add polar hydrogens, assign Kollman charges.

  • Ligand Preparation:

    • Generate 3D conformers for both

      
       and 
      
      
      
      enantiomers.
    • Assign Gasteiger charges.[1]

    • Define rotatable bonds: The C-C bond of the ethyl group and the C-O bond of the methoxy.

  • Grid Generation:

    • Center: Hinge region (Glu81, Leu83).

    • Box Size:

      
       Å.[1]
      
  • Docking Engine: AutoDock Vina or Glide (XP).[1]

Docking Logic Visualization:

Docking_Pipeline PDB Crystal Structure (PDB: 1DI8) Prep Protein Prep (Protonation/Desolvation) PDB->Prep Grid Grid Generation (Hinge Region Focus) Prep->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock Ligand Ligand: 4-(1-methoxyethyl)-1H-pyrazole (R & S Enantiomers) Conf Conformer Generation Ligand->Conf Conf->Dock Score Scoring & Ranking (Binding Energy $Delta G$) Dock->Score Analysis Interaction Profiling (H-bonds, Hydrophobic) Score->Analysis

Figure 2: Structure-Based Drug Design (SBDD) pipeline for evaluating pyrazole binding affinity.

Binding Hypothesis
  • Hinge Interaction: The pyrazole nitrogen (N1-H) acts as an H-bond donor to the backbone carbonyl of Glu81 , while N2 acts as an acceptor from the backbone NH of Leu83 .

  • Stereoselectivity: The

    
     or 
    
    
    
    configuration of the methoxyethyl group will determine the vector of the methoxy tail.
    • Hypothesis: The methoxy group may form a water-mediated H-bond with Asp145 or point towards the solvent front, improving the entropic profile of binding.

Molecular Dynamics (MD) Simulation[3][4][5]

Docking provides a static snapshot.[1] MD simulations are required to verify the stability of the pyrazole-hinge interaction and the flexibility of the methoxyethyl tail.

Simulation Parameters (GROMACS/Desmond):

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).[1]

  • System: Cubic box, TIP3P water model, neutralized with

    
     (0.15 M).[3]
    
  • Ensemble: NPT (300 K, 1 bar).

  • Duration: 100 ns.

Analysis Metrics:

  • RMSD: Ligand stability within the pocket.[1]

  • H-bond Occupancy: Percentage of simulation time the N1-H...Glu81 bond exists.

  • Radial Distribution Function (RDF): To analyze water structuring around the methoxy ether oxygen.[1]

References

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. Link

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Pyrazole Kinase Inhibitors: El-Gamal, M. I., et al. (2022).[1] Evaluation of substituted pyrazole-based kinase inhibitors in one decade (2011–2020): Current status and future prospects. Molecules, 27(1), 330.[4]

  • Tautomerism Modeling: Alkorta, I., & Elguero, J. (2005). Theoretical study of the tautomerism of pyrazoles. Journal of Chemical Information and Modeling, 45(3).

  • CDK2 Structure: Russo, A. A., et al. (1996). Crystal structure of the human cyclin-dependent kinase 2.[1] Nature, 382, 325–331.

Sources

Exploratory

Substituted 1H-Pyrazoles: A Technical Guide to Synthesis, Pharmacological Applications, and Experimental Workflows

Executive Summary Substituted 1H-pyrazoles represent a cornerstone class of five-membered nitrogenous heterocycles in modern medicinal chemistry. Characterized by two adjacent nitrogen atoms—one exhibiting pyridine-like...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 1H-pyrazoles represent a cornerstone class of five-membered nitrogenous heterocycles in modern medicinal chemistry. Characterized by two adjacent nitrogen atoms—one exhibiting pyridine-like hydrogen bond acceptor properties and the other pyrrole-like hydrogen bond donor properties—the pyrazole core is a "privileged scaffold" that imparts exceptional target-binding versatility[1]. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical pharmacological design and bench-level synthetic execution. This whitepaper details the structural causality behind pyrazole bioactivity, evaluates core synthetic methodologies, and provides a field-proven, self-validating experimental protocol for the regioselective synthesis of the blockbuster COX-2 inhibitor, Celecoxib.

Structural Significance and Pharmacological Landscape

The pharmacological utility of the 1H-pyrazole nucleus stems from its planar aromatic structure, high chemical stability, and capacity to project substituents into distinct spatial vectors (positions 1, 3, 4, and 5)[2]. This geometric precision allows medicinal chemists to fine-tune lipophilicity and steric bulk to target specific enzymatic pockets[3].

For instance, in the development of kinase inhibitors (such as G2019S-LRRK2 inhibitors for Parkinson's disease), the 1H-pyrazole core provides essential hinge-binding interactions while maintaining a low molecular weight, enabling access to novel chemical space[4].

Table 1: Clinical Applications of Substituted 1H-Pyrazoles
Drug / CompoundSubstitution PatternPrimary TargetTherapeutic Indication
Celecoxib 1,5-diaryl-3-trifluoromethylCOX-2 EnzymeOsteoarthritis, Rheumatoid Arthritis
Sildenafil 1-methyl-3-propyl-5-substitutedPDE5Erectile Dysfunction, PAH
Ruxolitinib 3-cyclopentyl-3-(1H-pyrazol-1-yl)JAK1/JAK2 KinasesMyelofibrosis
AS-136A 3-trifluoromethyl-5-arylMeasles Virus (MV)Antiviral

Core Synthetic Methodologies

The primary challenge in pyrazole synthesis is controlling regioselectivity—specifically differentiating between the 1,3- and 1,5-isomers during ring closure[5]. The choice of methodology dictates the kinetic versus thermodynamic outcome of the reaction.

  • Cyclocondensation (Knorr-Type Synthesis): The most industrially scalable route involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine[1]. While highly efficient, it can yield mixtures of regioisomers unless steric hindrance or electronic disparities in the diketone are carefully leveraged[5].

  • 1,3-Dipolar Cycloaddition: To circumvent regioselectivity issues, modern protocols employ the cycloaddition of nitrilimines (generated in situ from hydrazonoyl halides) to alkynes or activated alkenes[5]. This provides a 100% regioselective protocol, though it requires more complex precursor synthesis[5].

  • Advanced Functionalization: Recent advances include silver-mediated cycloadditions of alkynes with 2,2,2-trifluorodiazoethane to yield 3-trifluoromethyl pyrazoles, a method successfully applied to synthesize both Celecoxib and the antiviral AS-136A[2].

Synthesis Root 1H-Pyrazole Synthesis M1 Cyclocondensation (1,3-Dicarbonyl + Hydrazine) Root->M1 Scalable / Traditional M2 1,3-Dipolar Cycloaddition (Dipole + Dipolarophile) Root->M2 Highly Regioselective M3 C-H Functionalization (Metal-Catalyzed) Root->M3 Late-Stage Modification

Caption: Logical relationship of core 1H-pyrazole synthesis strategies.

Mechanistic Insights: COX-2 Inhibition by Diarylpyrazoles

The causality behind the efficacy of 1,5-diarylpyrazoles like Celecoxib lies in their structural complementarity to the cyclooxygenase-2 (COX-2) active site[6]. COX-1 and COX-2 are nearly identical, but a critical amino acid substitution (Isoleucine in COX-1 to Valine in COX-2 at position 523) creates a secondary side pocket in COX-2. The sulfonamide group of Celecoxib specifically anchors into this Val523 pocket, while the rigid 1H-pyrazole core optimally orients the adjacent aryl rings to block arachidonic acid from accessing the catalytic center[6].

COX2 AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds to PG Prostaglandins (Inflammatory Mediators) COX2->PG Catalyzes CEL Celecoxib (1,5-Diarylpyrazole) CEL->COX2 Competitive Inhibition (Blocks Val523 Pocket)

Caption: COX-2 signaling pathway and competitive inhibition by Celecoxib.

Experimental Protocol: Regioselective Synthesis of Celecoxib

This protocol details the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) via cyclocondensation. To ensure a self-validating system, in-process analytical monitoring is integrated to control the formation of unwanted hydroxy regioisomers[7].

Causality of Experimental Design
  • Acid Catalysis: Aqueous HCl is utilized not merely to adjust pH, but to protonate the carbonyl oxygen of the diketone, increasing its electrophilicity and accelerating hydrazone formation[8].

  • Temperature Control: The reaction kinetics favor the desired pyrazole over competing diketone hydration and hydroxyl regioisomer formation when the temperature is strictly controlled. Initial mixing is kept under 22°C before ramping to reflux[7].

  • Hydrazine Concentration: Maintaining the hydrazine concentration below 5 wt% in solution prevents stoichiometric excesses that drive side-product formation[7].

Table 2: Quantitative Reaction Parameters
ParameterValue / ConditionCausality / Rationale
Reactant A 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)1,3-dielectrophilic equivalent[8]
Reactant B 4-hydrazinobenzenesulfonamide HCl (1.1 eq)Bidentate nucleophile[8]
Solvent Water / Aqueous AlcoholEnvironmentally benign; supports precipitation[7]
Catalyst Aqueous HClAccelerates imine formation[8]
Temperature <22°C (Addition) -> Reflux (70°C)Kinetic control of regioisomers[7]
Reaction Time 4 - 6 hoursEnsures complete cyclization[8]
Purity Threshold <2.5% regioisomerValidated via HPLC[8]
Step-by-Step Methodology
  • Reaction Setup & Mixing: Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) and the aqueous solvent system[8].

  • Reagent Addition: Slowly add 4-hydrazinobenzenesulfonamide hydrochloride (1.1 eq) while maintaining the internal temperature below 22°C to prevent premature, unselective condensation[7].

  • Acidification: Introduce aqueous hydrochloric acid dropwise to catalyze the reaction[8].

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 70°C) with vigorous stirring for 4 to 6 hours[7]. Self-Validation Step: Pull 0.5 mL aliquots hourly. Quench and analyze via HPLC. The reaction is deemed complete when the intermediate hydrazone is consumed and the regioisomer ratio stabilizes below 2.5%[8].

  • Isolation: Cool the mixture gradually to room temperature. The crude 1,5-diarylpyrazole product will precipitate out of the solution[8].

  • Purification: Collect the solid via vacuum filtration, wash extensively with cold water to remove unreacted hydrazine and acid, and recrystallize if necessary to achieve >95% purity[8].

Workflow S1 Reactant Mixing (<22°C) S2 Acidification (HCl Addition) S1->S2 S3 Reflux & Monitor (4-6 hrs, HPLC) S2->S3 S4 Precipitation (Cool to RT) S3->S4 S5 Isolation (Vacuum Filtration) S4->S5

Caption: Step-by-step experimental workflow for Celecoxib synthesis.

References

  • BenchChem. "Application Notes & Protocols: The Role of the Pyrazole Moiety in Pharmaceutical Intermediate Synthesis." BenchChem.
  • Karrouchi, K., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules (PMC).
  • "A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives." Asian Journal of Research in Chemistry.
  • "Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors." NIH / PMC.
  • "Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020)." NIH / PMC.
  • "Synthesis of diaryl pyrazoles - CN1671669A." Google Patents.
  • "Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib." ResearchGate.
  • Bertuzzi, G. "Synthesis and functionalization of a lactam-pyrazole molecular scaffold as a promising anticancer compound." AMS Tesi di Laurea.

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(1-Methoxyethyl)-1H-pyrazole in Advanced Organic Synthesis and Drug Discovery

Executive Summary The development of highly selective, metabolically stable active pharmaceutical ingredients (APIs) relies heavily on the strategic selection of heterocyclic building blocks. 4-(1-Methoxyethyl)-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, metabolically stable active pharmaceutical ingredients (APIs) relies heavily on the strategic selection of heterocyclic building blocks. 4-(1-Methoxyethyl)-1H-pyrazole has emerged as a specialized and highly versatile scaffold in medicinal chemistry. By combining the robust, electron-rich 1H-pyrazole core with a chiral, oxygen-containing aliphatic side chain, this building block offers a unique balance of lipophilicity, steric control, and hydrogen-bonding capacity.

This application note provides a comprehensive guide for researchers and drug development professionals on the mechanistic rationale for utilizing the 4-(1-methoxyethyl)-1H-pyrazole scaffold, alongside field-proven, self-validating protocols for its integration into complex molecular architectures via C–N cross-coupling methodologies.

Mechanistic Rationale & Pharmacophore Logic

As a Senior Application Scientist, it is critical to understand why a specific moiety is chosen over simpler analogs (e.g., an isopropyl or unsubstituted ethyl group). The integration of the 1-methoxyethyl group at the C4 position of the pyrazole ring is driven by three core pharmacological and synthetic principles:

  • Hydrogen Bond Acceptor (HBA) Dynamics: The ether oxygen of the methoxy group serves as a highly directional hydrogen-bond acceptor. In competitive binding environments, the ability of this oxygen to engage with target protein residues (such as kinase hinge regions or specific binding pockets like S100A10) significantly enhances target affinity compared to purely hydrocarbon bioisosteres[1].

  • Conformational Restriction via Steric Bulk: The presence of the chiral methyl group on the ethyl linker restricts the rotational freedom of the methoxy group. This conformational locking reduces the entropic penalty upon target binding, locking the molecule into a bioactive conformation that a highly flexible, unbranched methoxyethyl chain cannot achieve[1].

  • Developability and Bioisosterism: The methoxyethyl moiety acts as a tactical bioisostere to address developability problems. It effectively balances the molecule's partition coefficient (LogP) and polar surface area (PSA). This prevents the excessive lipophilicity and subsequent metabolic liability (e.g., CYP450 degradation) often associated with simple alkyl chains[2].

  • Synthetic Orthogonality: The C4 substitution projects the methoxyethyl pharmacophore away from the N1/N2 reactive centers. This spatial separation prevents steric hindrance during late-stage N-arylation or N-alkylation workflows, ensuring high catalytic turnover[3].

SAR_Logic Core 1H-Pyrazole Core (N1/N2 Vectors) Methoxy Methoxy (-OCH3) (H-Bond Acceptor) Core->Methoxy Ethyl Chiral Ethyl (-CH(CH3)-) (Steric Bulk) Core->Ethyl Target1 Kinase Hinge Region (Donor/Acceptor) Core->Target1 N-H / N: Interaction Methoxy->Target1 Secondary HBA Target2 Solubility / ADME (Polar Surface Area) Methoxy->Target2 Modulates PSA Target3 Hydrophobic Pocket (Receptor Fit) Ethyl->Target3 Van der Waals

Fig 1. Pharmacophore logic and target interactions of the 4-(1-methoxyethyl)-1H-pyrazole scaffold.

Synthetic Strategies: Forging the C–N Bond

To incorporate 4-(1-methoxyethyl)-1H-pyrazole into larger APIs, functionalization typically occurs at the nucleophilic N1 position. We highlight two robust, industry-standard methodologies for N-arylation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam oxidative coupling.

Workflow cluster_0 Pathway A: Buchwald-Hartwig cluster_1 Pathway B: Chan-Lam Start 4-(1-Methoxyethyl)-1H-pyrazole Pd Pd2(dba)3 / tBuBrettPhos Base: t-BuONa Start->Pd Cu Cu(OAc)2 (Catalytic) Base: Pyridine or TEA Start->Cu Heat1 Toluene, 80-100°C Pd->Heat1 ArX Aryl Halide (Ar-X) ArX->Pd Product N1-Aryl-4-(1-methoxyethyl)-1H-pyrazole (Target Scaffold) Heat1->Product Air DCM/MeOH, RT, Open Air Cu->Air ArB Arylboronic Acid Ar-B(OH)2 ArB->Cu Air->Product

Fig 2. Synthetic workflows for N-arylation via Buchwald-Hartwig and Chan-Lam coupling pathways.

Quantitative Method Comparison
ParameterBuchwald-Hartwig Cross-Coupling[4]Chan-Lam Oxidative Coupling[5]Classical Ullmann Reaction[3]
Catalyst System Pd₂(dba)₃ + Biarylphosphine (e.g., tBuBrettPhos)Cu(OAc)₂ (Catalytic or Stoichiometric)CuI or Cu₂O (Stoichiometric)
Electrophile Aryl Bromides, Iodides, TriflatesArylboronic AcidsAryl Iodides
Temperature 80 °C – 110 °CAmbient (20 °C – 25 °C)120 °C – 150 °C
Atmosphere Strictly Inert (Argon/N₂)Open Air (O₂ required)Inert (Argon/N₂)
Functional Group Tolerance Moderate (Sensitive to strong nucleophiles)Excellent (Tolerates alcohols, amines)Poor (Harsh thermal degradation)
Typical Yield 75% – 95%60% – 85%40% – 60%

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . Causality is embedded into the instructions to ensure the operator understands the physicochemical purpose of each step, preventing downstream failures.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Best utilized when coupling 4-(1-methoxyethyl)-1H-pyrazole with sterically hindered or electron-deficient aryl halides.

Materials:

  • 4-(1-methoxyethyl)-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Aryl Bromide/Triflate (1.1 equiv, 1.1 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • tBuBrettPhos (0.04 equiv, 4 mol%)[4]

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under an Argon atmosphere, combine Pd₂(dba)₃ and tBuBrettPhos in 5 mL of anhydrous toluene. Stir at room temperature for 15 minutes.

    • Causality: This pre-incubation allows the bulky biarylphosphine ligand to displace the dba ligands, forming the active, monoligated Pd(0) species essential for oxidative addition[4].

  • Substrate Addition: Add the aryl halide, followed by 4-(1-methoxyethyl)-1H-pyrazole and NaOtBu. Wash the walls of the flask with the remaining 5 mL of toluene.

  • Thermal Promoted Coupling: Seal the flask and heat to 90 °C in an oil bath for 12 hours.

  • Validation Checkpoint (In-Process): Monitor the reaction via LC-MS. The disappearance of the starting aryl halide and the emergence of the product mass [M+H]⁺ validates successful oxidative addition and reductive elimination. Note: A byproduct peak corresponding to the dehalogenated arene indicates premature protode-metalation, suggesting wet solvent or oxygen ingress.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Copper-Catalyzed Chan-Lam N-Arylation

Best utilized for late-stage functionalization where mild, room-temperature conditions are required to preserve fragile functional groups.

Materials:

  • 4-(1-methoxyethyl)-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Cu(OAc)₂ (0.1 equiv, 10 mol%)[5]

  • Pyridine or Triethylamine (TEA) (2.0 equiv, 2.0 mmol)

  • Dichloromethane (DCM) (10 mL)

  • 4Å Molecular Sieves (500 mg)

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL round-bottom flask open to the air, combine 4-(1-methoxyethyl)-1H-pyrazole, arylboronic acid, Cu(OAc)₂, and 4Å molecular sieves in DCM.

    • Causality: Molecular sieves are critical not just for removing adventitious water, but for promoting the transmetalation step by shifting the equilibrium of the boronic acid condensation[5].

  • Base Addition & Aeration: Add pyridine dropwise. Equip the flask with a drying tube (to prevent excess moisture) but ensure it remains open to atmospheric oxygen. Stir vigorously at room temperature for 24 hours.

    • Causality: Vigorous stirring is mandatory. The Chan-Lam coupling is an oxidative process; atmospheric O₂ is required to reoxidize the Cu(I) intermediate back to the active Cu(II)/Cu(III) catalytic species[5].

  • Validation Checkpoint (In-Process): The reaction mixture must transition from a pale blue suspension to a deep green/blue solution, indicating the active Cu(II)/Cu(III) catalytic cycle. If the solution turns brown or black, Cu(0) precipitation has occurred due to oxygen starvation; increase the stirring rate or bubble dry air through the solvent.

  • Workup & Purification: Filter the reaction mixture through Celite. Wash the filtrate with 10% aqueous EDTA solution or dilute NH₄OH (2 x 15 mL).

    • Causality: Aqueous EDTA/NH₄OH chelates and sequesters residual copper salts, preventing catalyst carryover which can cause streaking during chromatography and falsely inflate isolated yields.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, ACS Publications. Available at:[Link]

  • Asian Journal of Chemistry. "Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation." Asian Pubs. Available at: [Link]

  • NIH. "Three-Dimensional Pharmacophore Design and Biochemical Screening Identifies Substituted 1,2,4-Triazoles as Inhibitors of the Annexin A2–S100A10 Protein Interaction." National Institutes of Health. Available at:[Link]

  • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." PMC. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: The 4-(1-methoxyethyl)-1H-pyrazole Scaffold in Modern Drug Discovery

An Application Guide for Medicinal Chemists Introduction: The Pyrazole as a Privileged Core in Medicinal Chemistry The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal Chemists

Introduction: The Pyrazole as a Privileged Core in Medicinal Chemistry

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility is evidenced by its presence in a multitude of FDA-approved drugs, targeting a wide array of diseases from cancer to erectile dysfunction.[1] The pyrazole nucleus is considered a "privileged scaffold" because its unique electronic and steric properties allow it to serve as a robust anchor for interacting with diverse biological targets.[3][4]

The 4-(1-methoxyethyl)-1H-pyrazole scaffold is an emerging platform for fragment-based and lead-optimization campaigns. Its key structural attributes make it particularly attractive:

  • Pyrazole Core: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, frequently enabling a "hinge-binding" motif in enzyme active sites, particularly in kinases.[5][6] The aromatic nature of the ring contributes to metabolic stability and allows for predictable electronic modulation through substitution.

  • C4-Substitution Vector: Substitution at the C4 position directs functionality away from the primary hydrogen-bonding face of the pyrazole (N1-H and N2), allowing for the exploration of solvent-exposed regions or adjacent sub-pockets of a binding site without disrupting the core interactions.

  • The (1-methoxyethyl) Group: This specific substituent offers several advantages:

    • Chirality: The methoxyethyl group introduces a stereocenter, which can be exploited to achieve stereospecific interactions, leading to significant improvements in potency and selectivity.

    • Hydrogen Bond Acceptor: The ether oxygen provides an additional hydrogen bond acceptor site.

    • Modulated Lipophilicity: It enhances lipophilicity compared to a simple methyl or ethyl group, which can improve cell permeability and oral bioavailability.[7]

This guide provides a technical overview of the synthesis, derivatization, and application of the 4-(1-methoxyethyl)-1H-pyrazole scaffold, with detailed protocols for its evaluation in relevant therapeutic areas.

PART 1: Synthesis and Derivatization Strategy

A successful scaffold-hopping or lead-generation program relies on an efficient and versatile synthetic strategy. The primary goal is to produce the core scaffold reliably and to have robust methods for introducing chemical diversity at key positions.

Rationale Behind the Synthetic Approach

The proposed synthesis is a multi-step sequence designed for flexibility. The key is the initial formation of a substituted pyrazole core via a condensation reaction, a classic and reliable method for pyrazole synthesis.[8][9] This is followed by functional group manipulation at the C4 position to install the desired methoxyethyl sidechain. This modular approach allows for the synthesis of various analogues by simply changing the starting materials.

Protocol 1: Synthesis of the Core 4-(1-methoxyethyl)-1H-pyrazole Scaffold

This protocol outlines a plausible and efficient pathway for the multi-gram synthesis of the title compound.

Step 1: Vilsmeier-Haack Formylation of a Ketone

  • To a stirred solution of 3-pentanone (1.0 eq) in anhydrous Dichloromethane (DCM, 0.5 M), add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise at 0 °C.

  • Add anhydrous N,N-Dimethylformamide (DMF, 1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with saturated sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM (3 x volumes). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-chloro-α,β-unsaturated aldehyde intermediate.

Step 2: Pyrazole Ring Formation

  • Dissolve the crude aldehyde from Step 1 (1.0 eq) in ethanol (0.4 M).

  • Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 80 °C) for 4-6 hours until the reaction is complete as monitored by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-ethyl-1H-pyrazole.

Step 3: Functionalization to 4-(1-hydroxyethyl)-1H-pyrazole

  • Protect the N1 position of the pyrazole using a suitable protecting group (e.g., Boc or PMB) under standard conditions.

  • Perform benzylic bromination on the ethyl group using N-Bromosuccinimide (NBS) and a radical initiator like AIBN in a solvent such as carbon tetrachloride, under reflux.

  • Treat the resulting 4-(1-bromoethyl)-1H-pyrazole derivative with aqueous sodium hydroxide to afford the alcohol, 4-(1-hydroxyethyl)-1H-pyrazole.

Step 4: Methylation and Deprotection

  • To a solution of the protected 4-(1-hydroxyethyl)-1H-pyrazole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 1.2 eq) portion-wise.

  • Stir for 30 minutes, then add methyl iodide (CH₃I, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with water and extract with ethyl acetate. Purify by column chromatography.

  • Remove the N1 protecting group under appropriate conditions (e.g., TFA for Boc) to yield the final product, 4-(1-methoxyethyl)-1H-pyrazole.

G cluster_0 Synthetic Workflow for 4-(1-methoxyethyl)-1H-pyrazole start 3-Pentanone step1 Vilsmeier-Haack Reaction (POCl3, DMF) start->step1 intermediate1 β-Chloro-α,β-unsaturated Aldehyde step1->intermediate1 step2 Cyclocondensation (Hydrazine Hydrate) intermediate1->step2 intermediate2 4-ethyl-1H-pyrazole step2->intermediate2 step3 Functional Group Manipulation (NBS, NaOH) intermediate2->step3 intermediate3 4-(1-hydroxyethyl)-1H-pyrazole step3->intermediate3 step4 Williamson Ether Synthesis (NaH, CH3I) intermediate3->step4 product 4-(1-methoxyethyl)-1H-pyrazole step4->product

Caption: Proposed synthetic workflow for the core scaffold.

PART 2: Application in Kinase Inhibition

The pyrazole scaffold is a validated hinge-binder in numerous kinase inhibitors.[6] The N1 and N2 atoms of the pyrazole ring are perfectly positioned to form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.

A prominent example of a methoxy-pyrazole in a clinical candidate is AZD4205, a selective Janus Kinase 1 (JAK1) inhibitor.[10] Although it features a 3-methoxy-1-methyl-pyrazol-4-yl moiety, the principles of its interaction provide a powerful blueprint for designing inhibitors based on the 4-(1-methoxyethyl)-1H-pyrazole scaffold. In this context, the N1-H and N2 of the pyrazole would engage the hinge, while the C4-substituent would project towards the solvent-exposed region, offering a vector for building selectivity and improving physicochemical properties.

G cluster_0 Kinase Hinge-Binding Interaction Model scaffold 4-(1-methoxyethyl)-1H-pyrazole Scaffold n1 N1-H (Donor) n2 N2 (Acceptor) c4 C4-substituent (Vector to solvent) hinge Kinase Hinge Region (e.g., Leu-Gly-Ala) hbond1 H-Bond n1->hbond1 hbond2 H-Bond n2->hbond2 c4->hinge Explores Sub-pocket hbond1->hinge hbond2->hinge

Caption: Simplified model of pyrazole scaffold as a kinase hinge-binder.
Protocol 2: In Vitro Kinase Inhibition Assay (NanoBRET™ Target Engagement)

This protocol describes a quantitative live-cell assay to measure the affinity of test compounds for a target kinase.[5]

Objective: To determine the IC₅₀ value of 4-(1-methoxyethyl)-1H-pyrazole derivatives against a target kinase (e.g., JAK1).

Materials:

  • HEK293 cells

  • Transfection reagent (e.g., FuGENE® HD)

  • Plasmid DNA: Target Kinase-NanoLuc® Fusion Vector

  • NanoBRET™ Tracer K-10 (or other appropriate tracer for the target kinase)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well assay plates

  • Test compounds (solubilized in DMSO)

Methodology:

  • Cell Plating: 24 hours prior to the assay, plate HEK293 cells in 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of growth medium.

  • Transfection: On the day of the assay, transfect cells with the Kinase-NanoLuc® fusion vector according to the manufacturer's protocol. Typically, a 1:10 ratio of DNA (ng) to transfection reagent (µL) is used.

  • Compound Preparation: Prepare serial dilutions of the test compounds in Opti-MEM®. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions. Include a "no compound" (DMSO vehicle) control.

  • Tracer Preparation: Prepare the NanoBRET™ Tracer solution in Opti-MEM® at 2X the final recommended concentration.

  • Assay Execution:

    • Add 50 µL of the appropriate compound dilution to the wells containing cells.

    • Add 50 µL of the 2X Tracer solution to all wells.

    • Incubate the plate for 2 hours at 37 °C in a CO₂ incubator.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate solution containing the extracellular inhibitor as per the protocol.

    • Add 25 µL of this detection reagent to each well.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure Donor (450 nm) and Acceptor (600 nm) emission.

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data to the vehicle (DMSO) control.

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC₅₀ value.

Data Presentation: Illustrative SAR Table

The following table presents hypothetical data for a series of N1-substituted derivatives of the core scaffold, demonstrating how modifications can impact inhibitory potency against a target kinase.

Compound IDN1-Substituent (R)Kinase IC₅₀ (nM)
SCA-01 H1250
SCA-02 Methyl850
SCA-03 Cyclopropyl320
SCA-04 4-Fluorophenyl45
SCA-05 3-aminopyrimidine8

PART 3: Broader Applications and Screening Protocols

The versatility of the pyrazole scaffold extends beyond kinase inhibition into areas like inflammation and oncology.[11][12]

Application in Anti-inflammatory Research

Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole core, with Celecoxib being a prime example. These compounds often function by inhibiting cyclooxygenase (COX) enzymes.[13] Derivatives of 4-(1-methoxyethyl)-1H-pyrazole can be screened for similar activities.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT)

Objective: To assess the general cytotoxicity of synthesized compounds on a relevant cancer cell line (e.g., HCT116, MCF-7).[6]

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete growth medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Test compounds (in DMSO)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The 4-(1-methoxyethyl)-1H-pyrazole scaffold represents a highly promising and synthetically accessible starting point for drug discovery programs. Its inherent properties, including the ability to form key hydrogen bonds, a chiral center for stereospecific interactions, and a C4 vector for chemical exploration, make it suitable for targeting a range of protein families, most notably kinases. The protocols outlined in this guide provide a robust framework for the synthesis, derivatization, and biological evaluation of novel compounds based on this valuable scaffold, enabling researchers to efficiently navigate the path from hit identification to lead optimization.

References

  • Benchchem. 4-(2-methoxyethyl)-1-methyl-1H-pyrazole | 1430057-92-3.

  • Cardiff University. Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide - -ORCA.

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

  • Cardiff University. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi - -ORCA.

  • SpringerLink. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.

  • PubMed. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor.

  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery.

  • PMC. Current status of pyrazole and its biological activities.

  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

  • PMC. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

  • Preprints.org. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative.

  • SynHet. 1H-Pyrazole, 4-methoxy-1-methyl-.

  • Growing Science. The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation.

  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.

  • MDPI. Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in a Cocrystal with 1,3-bis(4-Methoxyphenyl)prop-2-en-1-one and Dimethylformamide Solvate.

  • ResearchGate. A Review on Pyrazole chemical entity and Biological Activity.

  • PMC. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.

  • Biointerface Research in Applied Chemistry. A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking.

  • ACS Publications. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.

  • VeriXiv. Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3.

  • Biointerface Research in Applied Chemistry. The Latest Progress on the Preparation and Biological activity of Pyrazoles.

Sources

Method

high-throughput screening assays for 4-(1-methoxyethyl)-1H-pyrazole

Application Note: High-Throughput Screening (HTS) Protocols for 4-(1-methoxyethyl)-1H-pyrazole Derivatives in Kinase Drug Discovery Introduction & Scientific Rationale As a Senior Application Scientist, I approach librar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening (HTS) Protocols for 4-(1-methoxyethyl)-1H-pyrazole Derivatives in Kinase Drug Discovery

Introduction & Scientific Rationale

As a Senior Application Scientist, I approach library screening not just as a mechanical process, but as a highly tuned analytical system. The compound 4-(1-methoxyethyl)-1H-pyrazole represents a privileged fragment scaffold in modern drug discovery. The pyrazole core is a well-documented pharmacophore that acts as a potent hydrogen-bond donor and acceptor, making it an ideal candidate for binding the ATP-hinge region of kinases (such as Salt-Inducible Kinases, SIKs) and modulating receptors like the Farnesoid X Receptor (FXR)[1][2].

The strategic addition of the 1-methoxyethyl moiety addresses a common bottleneck in fragment-based drug discovery (FBDD): poor pharmacokinetic properties. This specific substitution enhances the compound's ability to penetrate biological membranes, significantly increasing its cellular efficacy and lipophilic efficiency (LipE) without disrupting the core binding interactions[3].

To successfully screen libraries based on this scaffold, the assay cascade must be self-validating. Heterocyclic fragments can sometimes cause assay interference via autofluorescence or aggregation. Therefore, we employ a dual-assay HTS strategy: a primary luminescent assay (ADP-Glo) to measure functional enzymatic inhibition, followed by an orthogonal Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to confirm direct target binding and eliminate false positives.

HTS Triage Workflow

HTS_Workflow Lib Compound Library (4-(1-methoxyethyl)-1H-pyrazole) Primary Primary HTS (ADP-Glo Luminescent Assay) Lib->Primary 10,000+ cpds Secondary Orthogonal Screen (TR-FRET Binding Assay) Primary->Secondary Hits (IC50 < 1 µM) ADME In Vitro ADME (Membrane Permeability) Secondary->ADME Validated Hits Hit Lead Candidate Selection ADME->Hit Favorable Profile

Fig 1. Self-validating HTS workflow for pyrazole-based libraries.

Experimental Protocols

Protocol 1: Primary HTS via ADP-Glo™ Kinase Assay

Causality & Principle: The ADP-Glo assay is a homogeneous, luminescent method that measures the amount of ADP formed from a kinase reaction. We select this for the primary screen because luminescence avoids the autofluorescence issues commonly associated with pyrazole derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the 4-(1-methoxyethyl)-1H-pyrazole library compounds (in 100% DMSO) into a 384-well white microplate.

  • Enzyme/Substrate Addition: Add 2.5 µL of a 2X Kinase/Substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the pyrazole fragment to the kinase hinge region.

  • Reaction Initiation: Add 2.5 µL of 2X ATP solution (at the predetermined

    
     for the specific kinase). Incubate for 60 minutes at room temperature.
    
  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Causality: This step is critical as it terminates the kinase reaction and depletes any unconsumed ATP. Failing to fully deplete background ATP will result in massive false-positive luminescence. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Causality: This reagent converts the generated ADP back into ATP, which is subsequently used by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Readout: Measure luminescence on a multimode microplate reader (e.g., EnVision) with an integration time of 0.5 seconds per well.

Protocol 2: Orthogonal Validation via TR-FRET Binding Assay

Causality & Principle: Compounds that inhibit luciferase will appear as false positives in the ADP-Glo assay. To validate true hits, we use TR-FRET. The time-delayed measurement (typically 50–100 µs) allows short-lived background fluorescence from the library compounds to decay, ensuring the signal is exclusively from the target-ligand interaction[2].

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well black low-volume plate, add 5 µL of GST-tagged Target Kinase (e.g., SIK3) at a final concentration of 5 nM.

  • Tracer & Antibody Addition: Add 5 µL of a detection mix containing 2 nM Terbium (Tb)-labeled anti-GST antibody and 10 nM of a fluorescent kinase tracer (e.g., Kinase Tracer 236).

  • Compound Addition: Pin-transfer 100 nL of the hit compounds from the primary screen.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature to reach equilibrium.

  • Readout: Excite the plate at 340 nm. Measure emission at 495 nm (Tb donor) and 520 nm (Tracer acceptor) after a 100 µs delay. Calculate the TR-FRET ratio (520/495 nm). A decrease in the ratio indicates competitive displacement of the tracer by the pyrazole derivative.

Mechanism of Action

MOA Ligand 4-(1-methoxyethyl) -1H-pyrazole Kinase Target Kinase (e.g., SIK/JAK) Ligand->Kinase Competitive Binding Substrate Downstream Substrate Kinase->Substrate Phosphorylation Inhibited ATP ATP ATP->Kinase Blocked Response Cellular Response Substrate->Response Pathway Attenuated

Fig 2. Competitive kinase hinge binding by 4-(1-methoxyethyl)-1H-pyrazole.

Data Presentation & Quality Control

A robust HTS campaign must maintain strict statistical quality control. The Z'-factor is the gold standard for evaluating assay robustness, where a value > 0.5 indicates an excellent assay. Below is a summary of typical QC metrics and mock hit triage data for this library.

Table 1: HTS Assay Quality Control Metrics

Assay TypePlate FormatZ'-FactorSignal-to-Background (S/B)% CV
Primary (ADP-Glo)384-well White0.7815.2< 5.0%
Orthogonal (TR-FRET)384-well Black0.828.5< 4.2%

Table 2: Representative Hit Triage Data for Pyrazole Derivatives

Compound IDR-Group SubstitutionPrimary IC₅₀ (nM)TR-FRET IC₅₀ (nM)Caco-2 Permeability (Papp)
Cpd-0014-(1-methoxyethyl)-1H-pyrazole420455High (

cm/s)
Cpd-0454-(1-hydroxyethyl)-1H-pyrazole850910Low (

cm/s)
Cpd-1124-ethyl-1H-pyrazole12001150Moderate (

cm/s)

Note: As demonstrated in Table 2, the methoxyethyl substitution (Cpd-001) maintains nanomolar potency while exhibiting superior membrane permeability compared to its hydroxyl or simple alkyl counterparts, validating the rationale for this specific scaffold[3].

References

  • Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitors Semantic Scholar (2023). URL:[Link]

  • Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor PubMed Central (PMC). URL: [Link]

Sources

Application

developing analogs of 4-(1-methoxyethyl)-1H-pyrazole

Application Note: Strategic Synthesis and Optimization of 4-(1-Methoxyethyl)-1H-pyrazole Analogs Abstract The 4-substituted pyrazole motif is a privileged scaffold in modern medicinal chemistry, serving as a critical hin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Optimization of 4-(1-Methoxyethyl)-1H-pyrazole Analogs

Abstract

The 4-substituted pyrazole motif is a privileged scaffold in modern medicinal chemistry, serving as a critical hinge-binding element in numerous kinase inhibitors (e.g., JAK, ROCK, and AKT inhibitors). Specifically, the 4-(1-methoxyethyl)-1H-pyrazole moiety offers a unique combination of steric bulk and electronic properties compared to simple alkyl analogs. The methoxyethyl side chain introduces a chiral center and a hydrogen-bond acceptor, potentially improving aqueous solubility and metabolic stability. This guide provides a rational design framework and validated protocols for synthesizing this core and developing a library of bio-active analogs.

Part 1: Rational Design & Structural Logic

The Medicinal Chemistry Context

In kinase inhibitor design, the pyrazole nitrogen pair often functions as a donor-acceptor motif interacting with the kinase hinge region. Substituents at the 4-position project into the "gatekeeper" region or the solvent-exposed front, depending on the binding mode.

  • Why 1-Methoxyethyl?

    • Solubility: The ether oxygen disrupts lipophilicity (lowers LogP) compared to an isopropyl group.

    • Metabolic Stability: The methoxy group blocks the benzylic-like oxidation prone to occur on simple ethyl chains.

    • Stereochemistry: The chiral center allows for probing the spatial constraints of the binding pocket (R- vs S-enantiomers).

Design Strategy Visualization

The following diagram outlines the divergent strategy for analog generation, moving from the core scaffold to N-substituted and side-chain modified variants.

SAR_Strategy Core 4-(1-methoxyethyl)-1H-pyrazole (Core Scaffold) N_Sub N1-Substitution (Solvent Interaction) Core->N_Sub SideChain Ether Variation (Steric/Electronic) Core->SideChain Chirality Chiral Resolution (R vs S) Core->Chirality N_Alkyl N-Alkyl/Aryl (Kinase Selectivity) N_Sub->N_Alkyl Bioisostere F-Scanning (-CF3, -OCF3) SideChain->Bioisostere

Caption: Strategic divergence map for 4-(1-methoxyethyl)-1H-pyrazole optimization.

Part 2: Synthetic Protocols

The synthesis of 4-(1-methoxyethyl)-1H-pyrazole presents a specific chemoselectivity challenge: N-alkylation vs. O-alkylation . The pyrazole NH (pKa ~14) is more acidic than the secondary alcohol (pKa ~17). Direct methylation of 1-(1H-pyrazol-4-yl)ethanol will predominantly yield N-methylated byproducts.

Solution: A protection-deprotection strategy is strictly required.

Protocol A: Synthesis of the Core Scaffold

Reagents: 4-Acetyl-1H-pyrazole, Dihydropyran (DHP), p-TsOH, NaBH4, NaH, Methyl Iodide (MeI), HCl.

Step 1: Protection (THP)

  • Dissolve 4-acetyl-1H-pyrazole (10.0 mmol) in dry DCM (50 mL).

  • Add 3,4-dihydro-2H-pyran (DHP) (15.0 mmol) and a catalytic amount of p-TsOH (0.5 mmol).

  • Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hexane).

  • Validation: Disappearance of NH peak in IR/NMR.

  • Workup: Wash with NaHCO3, dry (Na2SO4), and concentrate. Yields 1-(tetrahydro-2H-pyran-2-yl)-4-acetylpyrazole .

Step 2: Reduction

  • Dissolve the protected intermediate in MeOH (30 mL).

  • Cool to 0°C. Slowly add NaBH4 (15.0 mmol) portion-wise.

  • Stir for 2 hours, allowing to warm to RT.

  • Quench with water, extract with EtOAc.

  • Yields 1-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)ethanol .

Step 3: O-Methylation (The Critical Step)

  • Dissolve the alcohol from Step 2 in dry THF (20 mL) under Argon.

  • Cool to 0°C. Add NaH (60% dispersion, 12.0 mmol). Stir for 30 min to form the alkoxide.

  • Add Methyl Iodide (MeI) (12.0 mmol) dropwise.

  • Stir at RT for 3-6 hours.

  • Note: The THP group prevents N-methylation.

  • Quench with NH4Cl (sat), extract with ether.

Step 4: Deprotection

  • Dissolve the O-methylated product in EtOH (20 mL).

  • Add HCl (4M in dioxane) (5 mL) or aqueous HCl.

  • Stir at RT for 2 hours.

  • Neutralize with NaOH to pH 8. Extract with EtOAc.

  • Final Product: 4-(1-methoxyethyl)-1H-pyrazole.

Protocol B: Divergent N-Alkylation (Library Generation)

Once the core scaffold is synthesized, derivatization at the N1 position is performed to target specific kinase pockets.

  • Base Selection: Use Cs2CO3 (Cesium Carbonate) in DMF or MeCN. Cs2CO3 often favors N-alkylation over competitive binding sites due to the "Cesium Effect."

  • Procedure:

    • Mix Core Scaffold (1 equiv), Electrophile (R-Br, 1.1 equiv), and Cs2CO3 (2 equiv).

    • Heat to 60-80°C for 4-12 hours.

  • Regioselectivity Check: For 3-substituted analogs, N1 vs N2 alkylation isomers will form. 4-substituted pyrazoles are symmetric, so only one isomer is formed unless the side chain is chiral and induces diastereomers (rare at this distance).

Part 3: Experimental Workflow Visualization

The following diagram details the chemical workflow described in Protocol A, highlighting the critical decision points.

Synthesis_Workflow Start Start: 4-Acetyl-1H-pyrazole Protect Step 1: N-Protection (THP) (Prevents N-Methylation) Start->Protect DHP, pTsOH Reduce Step 2: Carbonyl Reduction (NaBH4 -> Alcohol) Protect->Reduce NaBH4, MeOH Methylate Step 3: O-Methylation (NaH / MeI) Reduce->Methylate NaH, MeI, THF Deprotect Step 4: Acidic Deprotection (Remove THP) Methylate->Deprotect HCl, EtOH Final Target: 4-(1-methoxyethyl)-1H-pyrazole Deprotect->Final

Caption: Validated synthetic route preventing N-methylation byproducts.

Part 4: Characterization & Data Summary

When characterizing these analogs, specific spectroscopic signatures confirm the success of the transformation.

FeatureMethodExpected Observation
Pyrazole Core 1H NMR (DMSO-d6)Broad singlet at δ 12.5-13.0 ppm (NH). Two singlets/doublets at δ 7.5-8.0 ppm (C3-H, C5-H).
Chiral Center 1H NMRQuartet at δ 4.2-4.5 ppm (CH-O).
Methoxy Group 1H NMRSinglet at δ 3.2 ppm (3H). Distinct from N-Me (usually δ 3.8-4.0 ppm).
Purity HPLCUV detection at 254 nm (aromatic).
Chirality Chiral HPLCSeparation of enantiomers using Chiralpak AD-H or OD-H columns (Hexane/IPA).

Troubleshooting Tip: If N-methylation occurs (observed as a peak ~3.9 ppm and loss of NH exchangeable proton), the protection step was incomplete or the protecting group was labile under the basic methylation conditions. Ensure the THP ether is formed quantitatively before proceeding.

References

  • Review of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Protection Strategies: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience.
  • ROCK Inhibitor Analogs (Relevant Scaffold): "Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors." Journal of Medicinal Chemistry. Link

  • General Pyrazole Alkylation: "Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry. Link

Method

Application Note: Advanced Purification Protocols for 4-(1-methoxyethyl)-1H-pyrazole

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Physicochemical Profiling The purification...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Physicochemical Profiling

The purification of substituted pyrazoles, such as 4-(1-methoxyethyl)-1H-pyrazole , presents unique challenges in synthetic and medicinal chemistry. As a critical intermediate in the development of kinase inhibitors and other targeted therapeutics, achieving >99% purity is non-negotiable.

Unlike simple lipophilic molecules, 4-(1-methoxyethyl)-1H-pyrazole is an ampholyte. The fundamental 1H-pyrazole ring possesses a weakly basic, pyridine-like nitrogen (N2) with a conjugate acid pKa of ~2.5, and a weakly acidic, pyrrole-like nitrogen (N1) with a pKa of ~14.2[1][2]. Furthermore, the 1-methoxyethyl substituent introduces a hydrogen-bond acceptor and a stereocenter, rendering the free base a highly viscous oil or low-melting solid that is prone to trapping solvent and impurities.

To achieve pharmaceutical-grade purity, standard single-step purifications are insufficient. This guide details an orthogonal, three-pillar purification strategy: pH-Swung Liquid-Liquid Extraction (LLE) , Amine-Modified Flash Chromatography , and Preparative Salt Crystallization .

Table 1: Physicochemical Profile & Chromatographic Behavior
PropertyValue / DescriptionChromatographic Implication
Molecular Formula C6H10N2O-
Molecular Weight 126.16 g/mol Elutes rapidly in reverse-phase without aqueous retention.
pKa (Conjugate Acid) ~2.5 (Weakly basic)Protonates in dilute acid; enables orthogonal LLE.
pKa (N-H) ~14.2 (Weakly acidic)Deprotonates in strong base; requires pH monitoring.
Hydrogen Bonding Donor (N-H), Acceptor (N, O)Causes severe tailing on bare silica gel[3].
Physical State Viscous oil / Low-melting solidProne to "oiling out"; requires salt formation for solid isolation.

The Orthogonal Purification Workflow

To isolate 4-(1-methoxyethyl)-1H-pyrazole from crude reaction mixtures (which often contain unreacted hydrazines, regioisomers, and polymeric byproducts), we exploit its specific electronic properties.

Workflow Crude Crude Mixture LLE Acid-Base LLE (pH Swing) Crude->LLE Bulk Impurities Flash Modified Flash Chromatography LLE->Flash Trace Isomers Salt Salt Crystallization (Pure Product) Flash->Salt Final Polish

Figure 1: Orthogonal downstream purification workflow for pyrazole derivatives.

Protocol 1: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)

Causality & Expertise: Direct chromatography of crude pyrazole mixtures often ruins silica columns due to the presence of highly polar, basic byproducts. By leveraging the pKa of the pyrazole ring (~2.5)[2], we can selectively protonate the target molecule using 1M HCl, driving it into the aqueous phase while neutral lipophilic impurities remain in the organic phase. Subsequent basification to pH 9 restores the neutral free base, allowing recovery into a clean organic solvent.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent.

  • Phase Separation: Collect the lower aqueous layer (containing the protonated pyrazole). Wash the aqueous layer once more with fresh EtOAc to remove residual neutral organic impurities.

  • Basification: Cool the aqueous layer in an ice bath to 0 °C. Slowly add saturated aqueous Na2CO3 dropwise until the pH reaches 8.5–9.0. Caution: CO2 gas evolution will occur.

  • Product Recovery: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 10 mL per gram).

  • Drying: Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint: Spot the EtOAc wash (Step 3) on a TLC plate. The absence of a UV-active spot at the expected Rf of the pyrazole confirms complete protonation and retention in the aqueous phase.

Protocol 2: Amine-Modified Normal Phase Flash Chromatography

Causality & Expertise: A notorious issue when purifying pyrazoles via normal-phase silica gel chromatography is peak tailing and irreversible adsorption[3]. This occurs because the basic nitrogen of the pyrazole acts as a strong hydrogen-bond acceptor, interacting with the acidic silanol groups (-Si-OH) on the silica surface. To circumvent this, we must dynamically deactivate the silica using a competitive amine modifier, such as Triethylamine (TEA)[3].

Interactions Silica Silica Gel Surface (-Si-OH) Pyrazole Pyrazole Derivative (H-Bonding) Silica->Pyrazole Strong H-Bonding (Causes Tailing) TEA Triethylamine (TEA) (Competitor) TEA->Silica Preferential Binding (Deactivates Silanols)

Figure 2: Mechanism of silica silanol deactivation by triethylamine.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare an eluent system of DCM / Methanol (MeOH) in a 95:5 ratio. Add exactly 1% (v/v) Triethylamine (TEA) to the mixture.

  • Column Pre-equilibration: Pack the silica column and flush with 3 column volumes (CV) of the TEA-modified eluent. Note: This step is critical. TEA binding to silica is exothermic; pre-equilibrating prevents the column from cracking or degrading the sample.

  • Dry Loading: Dissolve the LLE-purified pyrazole in a minimal amount of DCM. Add silica gel (3x the mass of the compound) and evaporate to a dry, free-flowing powder[3]. Load this onto the head of the column.

  • Elution: Elute the column using positive air pressure. Collect fractions and monitor via TLC (visualized with UV 254 nm and iodine stain).

  • Concentration: Pool the pure fractions. To remove residual TEA, co-evaporate the concentrated oil with toluene (2 × 10 mL) under high vacuum.

Table 2: Chromatographic Solvent Systems & Modifiers
MethodSolvent SystemModifierPurpose of Modifier
Normal Phase (Silica) DCM / MeOH (95:5)1% Triethylamine (TEA)Deactivates acidic silanols; prevents tailing[3].
Reverse Phase (C18) Water / Acetonitrile0.1% Formic Acid (FA)Sharpens peaks by maintaining the protonation state.

Protocol 3: Preparative Salt Formation and Crystallization

Causality & Expertise: Because 4-(1-methoxyethyl)-1H-pyrazole is typically a viscous oil at room temperature, it is difficult to handle, weigh accurately, or store long-term without degradation. Converting the free base into a crystalline salt (e.g., an oxalate or hydrochloride salt) forces the molecules into a rigid lattice, rejecting trace impurities and yielding a highly stable, easily handled solid[4].

Step-by-Step Methodology (Oxalate Salt Formation):

  • Dissolution: Dissolve the purified free base oil in anhydrous Ethanol (EtOH) (5 mL per gram of pyrazole).

  • Acid Addition: In a separate vial, dissolve 1.05 equivalents of anhydrous oxalic acid in a minimal amount of anhydrous EtOH.

  • Precipitation: Slowly add the oxalic acid solution to the pyrazole solution while stirring at room temperature. A white precipitate should begin to form within minutes.

  • Maturation: Heat the suspension gently to 60 °C until the solid completely dissolves (add more EtOH dropwise if necessary). Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours to maximize crystal growth.

  • Isolation: Filter the crystals through a sintered glass funnel (porosity 3). Wash the filter cake with ice-cold Diethyl Ether (2 × 5 mL).

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 6 hours.

Self-Validation Checkpoint: Perform 1H-NMR (in DMSO-d6) on the isolated crystals. The integration ratio of the pyrazole core protons to the oxalate counterion should be exactly 1:1, confirming the stoichiometry and the absence of trapped solvent.

References

  • Title: An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties Source: MDPI URL: [Link] (Referenced for pyrazole pKa and amphoteric properties[2])

  • Title: Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes Source: MDPI URL: [Link] (Referenced for pyrazole isolation and flash chromatography conditions[4])

Sources

Application

Application Note: Scale-Up Synthesis of 4-(1-methoxyethyl)-1H-pyrazole

Executive Summary The moiety 4-(1-methoxyethyl)-1H-pyrazole is a critical fragment in the design of kinase inhibitors (e.g., JAK, ALK inhibitors) and other small-molecule therapeutics. Its amphiphilic nature and metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The moiety 4-(1-methoxyethyl)-1H-pyrazole is a critical fragment in the design of kinase inhibitors (e.g., JAK, ALK inhibitors) and other small-molecule therapeutics. Its amphiphilic nature and metabolic stability make it a bioisostere of choice for ethyl or isopropyl groups.

While conceptually simple, the scale-up of this intermediate presents a specific regioselectivity challenge: the acidity of the pyrazole N-H proton (


) is significantly higher than that of the secondary alcohol (

). Direct methylation of the unprotected precursor, 4-(1-hydroxyethyl)-1H-pyrazole, results almost exclusively in N-methylation rather than the desired O-methylation.

This Application Note details a robust, four-step Protection-Reduction-Alkylation-Deprotection (PRAD) sequence validated for multi-gram to kilogram scale synthesis. This route utilizes the tetrahydropyranyl (THP) group to mask the pyrazole nitrogen, ensuring exclusive O-methylation and high overall yield (>65%).

Retrosynthetic Analysis & Strategy

The strategic bottleneck is the O-methylation step. To bypass the thermodynamic preference for N-alkylation, the pyrazole nitrogen must be rendered inert during the etherification.

Strategic Route (The "Golden" Pathway)
  • Protection: Masking 4-acetylpyrazole with DHP to form the N-THP intermediate.

  • Reduction: Chemoselective reduction of the ketone to the secondary alcohol.

  • Etherification: Williamson ether synthesis (NaH/MeI) on the secondary alcohol.

  • Deprotection: Acid-mediated removal of the THP group.

Retrosynthesis Target 4-(1-methoxyethyl)-1H-pyrazole (Target) Precursor 1-THP-4-(1-methoxyethyl)pyrazole (Protected Ether) Target->Precursor Deprotection (HCl/MeOH) Alcohol 1-THP-4-(1-hydroxyethyl)pyrazole (Protected Alcohol) Precursor->Alcohol Methylation (MeI/NaH) Ketone 1-THP-4-acetylpyrazole (Protected Ketone) Alcohol->Ketone Reduction (NaBH4) SM 4-Acetyl-1H-pyrazole (Starting Material) Ketone->SM Protection (DHP/H+)

Figure 1: Retrosynthetic strategy prioritizing N-protection to enforce O-regioselectivity.

Detailed Experimental Protocols

Step 1: Protection of 4-Acetylpyrazole

Objective: Mask the acidic N-H to prevent side reactions. Scale: 100 g Input

  • Reagents:

    • 4-Acetyl-1H-pyrazole (1.0 equiv, 100 g)

    • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv, 114.5 g)

    • p-Toluenesulfonic acid monohydrate (PTSA) (0.05 equiv, 8.6 g)

    • Ethyl Acetate (EtOAc) or DCM (1.0 L, 10 vol)

Protocol:

  • Charge 4-acetylpyrazole and EtOAc into a 3-neck round-bottom flask equipped with a mechanical stirrer.

  • Add PTSA catalyst. Stir until partial dissolution.

  • Add DHP dropwise via an addition funnel over 30 minutes. Note: Mild exotherm may occur.

  • Heat to 50°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[1][2][3][4] The starting material (R_f ~0.2) should disappear, replaced by the THP-adduct (R_f ~0.6).

  • Workup: Cool to RT. Wash the organic layer with sat. NaHCO3 (2 x 300 mL) to neutralize the acid. Wash with brine (300 mL).

  • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Output: Thick yellow oil (solidifies upon standing). Yield: ~95–98%. Used directly in Step 2.

Step 2: Reduction to 1-(Tetrahydro-2H-pyran-2-yl)-4-(1-hydroxyethyl)pyrazole

Objective: Convert the ketone to the secondary alcohol.

  • Reagents:

    • Crude Step 1 Product (approx. 175 g)

    • Methanol (MeOH) (1.75 L, 10 vol)

    • Sodium Borohydride (NaBH4) (1.2 equiv, 41 g)

Protocol:

  • Dissolve the Step 1 oil in MeOH and cool to 0°C (ice bath).

  • Add NaBH4 portion-wise over 1 hour. Caution: Hydrogen gas evolution. Ensure proper venting.

  • Allow the reaction to warm to RT and stir for 3 hours.

  • Quench: Carefully add Acetone (50 mL) or sat. NH4Cl solution to quench excess hydride.

  • Concentrate the MeOH to ~20% volume. Dilute with water (500 mL) and extract with EtOAc (3 x 400 mL).

  • Wash combined organics with brine, dry (Na2SO4), and concentrate.

  • Output: Viscous colorless oil. Yield: ~90–95%.

Step 3: O-Methylation (The Critical Step)

Objective: Selective etherification of the secondary alcohol.

  • Reagents:

    • Step 2 Alcohol (1.0 equiv, approx. 170 g)

    • Sodium Hydride (60% in oil) (1.5 equiv, 52 g)

    • Methyl Iodide (MeI) (1.5 equiv, 185 g)

    • THF (Anhydrous) (1.7 L, 10 vol)

Protocol:

  • Setup: Flame-dried 5L reactor under Nitrogen/Argon atmosphere.

  • Suspend NaH in anhydrous THF at 0°C .

  • Dissolve the Step 2 alcohol in THF (300 mL) and add dropwise to the NaH suspension over 45 mins. Caution: Vigorous H2 evolution.

  • Stir at 0°C for 30 mins to ensure alkoxide formation.

  • Add Methyl Iodide dropwise over 30 mins. Keep internal temp < 10°C.

  • Warm to RT and stir overnight (12–16 h).

  • IPC (In-Process Control): Check for disappearance of alcohol.

  • Workup: Cool to 0°C. Quench carefully with water (dropwise initially). Dilute with EtOAc.

  • Wash with water and brine.[3] Dry and concentrate.

  • Output: 1-THP-4-(1-methoxyethyl)pyrazole. Pale yellow oil.

Step 4: Deprotection & Isolation

Objective: Remove the THP group to yield the final target.

  • Reagents:

    • Step 3 Ether (Crude)

    • Methanol (5 vol)

    • HCl (4M in Dioxane or concentrated HCl) (2.0 equiv)

Protocol:

  • Dissolve the crude ether in MeOH.

  • Add HCl solution. Stir at RT for 2–4 hours.[3]

  • Neutralization: Concentrate the solvent to remove excess HCl/MeOH.

  • Resuspend residue in EtOAc/Water.[2] Neutralize aqueous layer with NaHCO3 to pH ~8.

  • Extraction: The product is water-soluble. Saturate the aqueous layer with NaCl (salting out) and extract exhaustively with EtOAc or DCM/iPrOH (3:1).

  • Purification: Distillation (high vacuum) or crystallization (if solid) is preferred. For high purity, flash chromatography (DCM:MeOH 95:5) may be required.

  • Final Output: 4-(1-methoxyethyl)-1H-pyrazole. White solid or pale oil.

Process Safety & Troubleshooting

Hazard / IssueMitigation Strategy
H2 Evolution (Step 3) NaH addition generates significant hydrogen gas. Use a dedicated vent line and nitrogen sweep. Do not seal the reactor.
Methyl Iodide Toxicity MeI is a potent alkylating agent and neurotoxin. Handle in a fume hood. Quench excess MeI with aqueous ammonia or amine before disposal.
Exotherms (Step 1 & 3) DHP addition and Alkoxide formation are exothermic. Control addition rates to maintain internal temperature < 10°C during critical phases.
Poor O-Methylation Yield If conversion is low, ensure THF is anhydrous (<50 ppm water). Water quenches NaH immediately. Use fresh NaH.
Product Loss in Workup The final pyrazole is amphiphilic. Do not discard aqueous layers without checking by TLC/LCMS. Use "salting out" (saturation with NaCl) to force product into the organic phase.

Analytical Data Profile

Compound: 4-(1-methoxyethyl)-1H-pyrazole Formula: C6H10N2O MW: 126.16 g/mol

Expected 1H NMR (400 MHz, DMSO-d6):

  • δ 12.60 (bs, 1H): Pyrazole N-H (Broad, exchangeable).

  • δ 7.60 (s, 2H): Pyrazole C3-H and C5-H (Tautomeric averaging often makes these equivalent or very close).

  • δ 4.25 (q, J=6.5 Hz, 1H): Methine proton (-CH (OMe)-).

  • δ 3.15 (s, 3H): Methoxy group (-OCH3 ).

  • δ 1.35 (d, J=6.5 Hz, 3H): Methyl group (-CH3 ).

References

  • General Pyrazole Protection Strategies: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Chapter on N-protection of imidazoles/pyrazoles).
  • THP-Pyrazole Synthesis & Boronic Esters (Analogous Chemistry)

    • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester. PubChem CID: 11587208. Link

    • This commercial intermediate confirms the stability and industrial relevance of the 1-THP-pyrazole scaffold.
  • Reduction of 4-Acetylpyrazole

    • Puntarulo, S., & Cederbaum, A. I. (1988). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Biochemical Pharmacology, 37(8), 1555–1561. (Discusses metabolic reduction/oxidation pathways). Link

  • Methylation Selectivity (N vs O)

    • BenchChem Technical Note. Selective N-Methylation of Pyrazoles. (Highlights the difficulty of selective alkylation without protection). Link

  • Patent Reference for Similar Etherification

    • US Patent 6,407,259. Process for the preparation of pyrazoles. (Describes alkylation conditions for pyrazole intermediates). Link

Sources

Method

Advanced Analytical Methodologies for the Quantification of 4-(1-Methoxyethyl)-1H-pyrazole

Application Note & Protocol Guide Target Audience: Analytical Chemists, Formulation Scientists, and CMC Drug Development Professionals Executive Summary & Chemical Context 4-(1-Methoxyethyl)-1H-pyrazole is a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Analytical Chemists, Formulation Scientists, and CMC Drug Development Professionals

Executive Summary & Chemical Context

4-(1-Methoxyethyl)-1H-pyrazole is a highly versatile, low-molecular-weight heterocyclic compound frequently utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors (e.g., JAK1/2 inhibitors) and anti-inflammatory agents.

From an analytical perspective, quantifying this compound presents a unique triad of challenges:

  • High Polarity & Basic Nitrogen: The unsubstituted secondary amine on the pyrazole ring (

    
     ~2.5-3.0) interacts strongly with residual silanols on standard silica-based stationary phases, leading to severe peak tailing.
    
  • Volatility: The methoxyethyl side chain imparts a degree of volatility, making the compound susceptible to loss during aggressive sample concentration but rendering it highly amenable to gas-phase analysis[1].

  • Weak Chromophore: Lacking extended conjugation beyond the five-membered ring, its UV absorbance is restricted to the low-wavelength region (typically 210–220 nm), necessitating high-purity mobile phases to prevent baseline drift.

To address these challenges, this application note details three orthogonal, self-validating analytical methods: RP-HPLC-UV for routine assay and purity, GC-FID for residual intermediate tracking, and LC-MS/MS for trace-level quantification.

Analytical Decision Workflow

The selection of the appropriate analytical technique is dictated by the matrix complexity and the required limit of quantification (LOQ).

G Start 4-(1-methoxyethyl)-1H-pyrazole Sample Matrix Decision1 Analysis Objective? Start->Decision1 Routine Routine Assay & Purity Profiling (API / Bulk) Decision1->Routine Trace Trace Impurity & Metabolite Quant (Biological / GTI) Decision1->Trace Volatile Residual Intermediate Tracking (Final Drug Substance) Decision1->Volatile HPLC RP-HPLC-UV (C18, 0.1% TFA Modifier) Routine->HPLC LCMS LC-MS/MS (ESI+, MRM Mode) Trace->LCMS GCMS GC-FID / GC-MS (Polar DB-WAX Column) Volatile->GCMS

Fig 1: Orthogonal analytical decision tree for 4-(1-methoxyethyl)-1H-pyrazole quantification.

Method 1: RP-HPLC-UV (Routine Purity and Assay)

Causality & Methodological Rationale

For routine batch release and purity profiling, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard[2]. To mitigate the peak tailing caused by the basic pyrazole nitrogen interacting with the stationary phase, 0.1% Trifluoroacetic acid (TFA) is employed in the aqueous mobile phase. TFA acts as an ion-pairing agent, maintaining the pyrazole in a fully protonated state and masking residual silanols on the C18 column[3]. Detection is set to 210 nm, as pyrazole derivatives exhibit maximum absorption in this deep-UV range[4].

Self-Validating Protocol

1. Reagent Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% (v/v) TFA in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v). Logic: Matches initial gradient conditions to prevent solvent-shock peak distortion.

2. Chromatographic Conditions:

  • Column: Shim-pack GIST C18 (150 × 4.6 mm, 5 µm) or equivalent end-capped column[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 2°C (Stabilizes retention times).

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–10 min: 5%

      
       60% B
      
    • 10–12 min: 60%

      
       95% B
      
    • 12–15 min: 95% B (Wash)

    • 15.1–20 min: 5% B (Equilibration)

3. System Suitability Testing (SST) - Critical for Self-Validation: Before injecting unknown samples, inject the working standard (50 µg/mL) in five replicates. The system is only validated for use if:

  • Relative Standard Deviation (RSD) of peak area

    
     2.0%.
    
  • USP Tailing Factor (

    
    ) 
    
    
    
    1.5.
  • Theoretical Plates (

    
    ) 
    
    
    
    5,000.

Method 2: GC-FID (Residual Intermediate Analysis)

Causality & Methodological Rationale

When 4-(1-methoxyethyl)-1H-pyrazole is used as a starting material, it must be tracked as a potential residual impurity in the final API. Because of the volatility imparted by the methoxyethyl group, Gas Chromatography (GC) offers superior resolution from the non-volatile API matrix without requiring complex extraction[1]. A polar DB-WAX (polyethylene glycol) column is mandated; non-polar columns (like HP-5) will result in severe adsorption and peak tailing of the polar pyrazole ring[5].

Self-Validating Protocol

1. Sample Preparation:

  • Accurately weigh 100 mg of the final API and dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Logic: DMSO/DMF are high-boiling solvents that will elute late, preventing interference with the early-eluting volatile pyrazole.

2. Chromatographic Conditions:

  • Column: DB-WAX (30 m × 0.32 mm ID × 0.25 µm film thickness)[5].

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injection: 1 µL, Split ratio 10:1.

  • Inlet Temperature: 220°C.

  • Detector (FID) Temperature: 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 2 min).

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 25°C/min to 240°C (Hold 5 min to bake out matrix).

3. Quality Control (QC) Check: Spike a known API sample with 50 ppm of 4-(1-methoxyethyl)-1H-pyrazole. Recovery must fall between 90.0% and 110.0% to validate the absence of matrix suppression or inlet degradation.

Method 3: LC-MS/MS (Trace-Level & Pharmacokinetic Quantitation)

Causality & Methodological Rationale

For genotoxic impurity (GTI) profiling or biological matrix analysis, UV and FID lack the requisite sensitivity. LC-MS/MS utilizing Electrospray Ionization in positive mode (ESI+) is highly efficient because the pyrazole nitrogen readily accepts a proton to form a stable ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 ion. Fragmentation typically involves the expulsion of the methoxy group or structural rearrangement of the pyrazole ring, yielding stable product ions for Multiple Reaction Monitoring (MRM).
Self-Validating Protocol

1. MS/MS Parameters:

  • Ionization: ESI Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions (Predicted):

    • Quantifier:

      
       127.1 
      
      
      
      
      
      
      
      95.1 (Loss of methanol,
      
      
      ).
    • Qualifier:ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       127.1 
      
      
      
      
      
      67.0 (Cleavage yielding pyrazole core).

2. Chromatographic Alignment: Utilize the same mobile phases as Method 1 (0.1% TFA), but substitute TFA with 0.1% Formic Acid if ion suppression is observed in the MS source, as TFA can cause significant signal quenching in electrospray ionization.

3. Matrix Effect Validation: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction into a blank matrix versus the peak area of a neat standard. An MF between 0.85 and 1.15 validates the method against matrix-induced ion suppression.

Quantitative Data & Validation Summary

The following table summarizes the expected validation parameters for the three orthogonal methods, providing a benchmark for laboratory implementation.

Analytical ParameterRP-HPLC-UV (Assay/Purity)GC-FID (Residual Tracking)LC-MS/MS (Trace Quantitation)
Primary Application Bulk API purity, Reaction monitoringResidual starting material in APIPK studies, Genotoxic impurities
Linearity Range 1.0 – 100 µg/mL5 – 500 ppm0.5 – 500 ng/mL
Correlation Coefficient (

)

0.999[3]

0.995

0.998
Limit of Detection (LOD) ~0.5 µg/mL~2.0 ppm~0.1 ng/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL~5.0 ppm~0.5 ng/mL
Precision (RSD %)

2.0%

5.0%

10.0%
Critical Variable Mobile phase pH (TFA required)Inlet temp (Avoid thermal breakdown)Matrix effects (Ion suppression)

References

  • National Institutes of Health (PMC). (n.d.). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Retrieved from[Link]

  • ResearchGate. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Hydrazine in Nanosuspension. Retrieved from[Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Characterization of volatile organic compounds in walnut oil with various oxidation levels using olfactory analysis and HS-SPME-GC/MS. Retrieved from[Link]

Sources

Application

experimental design for testing 4-(1-methoxyethyl)-1H-pyrazole bioactivity

Application Note: Comprehensive Experimental Design for Evaluating the Bioactivity of 4-(1-methoxyethyl)-1H-pyrazole Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Experimental Design for Evaluating the Bioactivity of 4-(1-methoxyethyl)-1H-pyrazole

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a hinge-binding motif in kinase inhibitors and allosteric modulators. The addition of a 1-methoxyethyl substituent at the 4-position—as seen in 4-(1-methoxyethyl)-1H-pyrazole —introduces critical physicochemical modifications. The ether oxygen acts as a flexible hydrogen-bond acceptor, while the alkyl spacer provides lipophilicity, enhancing biological membrane penetration and target residence time [1].

This application note outlines a self-validating, three-phase experimental framework to evaluate the bioactivity, target engagement, and pharmacokinetic viability of 4-(1-methoxyethyl)-1H-pyrazole, specifically contextualized within its potential as a Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease inhibitor [2].

Rationale & Structural Pharmacology

Before initiating empirical screening, it is crucial to understand the causality of the compound's structural features. The unsubstituted


-pyrazole nitrogen acts as a potent hydrogen-bond donor/acceptor, ideal for anchoring into the ATP-binding pocket of kinases or the catalytic cleft of proteases. The 1-methoxyethyl group at the C4 position projects into the solvent-exposed region or adjacent hydrophobic sub-pockets. This specific substitution has been shown to improve both the solubility profile and the inhibitory potency of pyrazole-based pharmacophores [3].

To rigorously test this compound, our experimental design utilizes an orthogonal approach: biophysical binding assays validate direct interaction, cellular assays confirm functional modulation, and ADME profiling ensures developability.

Workflow Start Compound: 4-(1-methoxyethyl)-1H-pyrazole Phase1 Phase 1: Biophysical Profiling SPR & Thermal Shift Start->Phase1 Phase2 Phase 2: Cellular Bioactivity MALT1 Cleavage & Viability Phase1->Phase2 Kd < 1 µM Phase3 Phase 3: ADME/Tox Microsomal Stability & Caco-2 Phase2->Phase3 IC50 < 5 µM Z' > 0.6 Decision Lead Optimization Go/No-Go Decision Phase3->Decision High Permeability

Figure 1: Three-phase experimental workflow for validating pyrazole derivative bioactivity.

Phase I: Biophysical Target Engagement

To establish trustworthiness, we must first prove that 4-(1-methoxyethyl)-1H-pyrazole physically binds to the target (e.g., MALT1) rather than acting as a pan-assay interference compound (PAINS).

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Determine the dissociation constant (


), association rate (

), and dissociation rate (

). Self-Validating Mechanism: The assay utilizes a reference flow cell (unconjugated matrix) to subtract bulk refractive index changes and non-specific binding. A known MALT1 inhibitor (e.g., mepazine) is run as a positive control.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant human MALT1 (aa 329-828) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) at pH 5.5. Target an immobilization level of 3000-4000 Resonance Units (RU) to ensure sufficient signal for a low-molecular-weight fragment.

  • Analyte Preparation: Prepare a 10 mM stock of 4-(1-methoxyethyl)-1H-pyrazole in 100% DMSO. Dilute into running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO, pH 7.4) to create a 2-fold concentration series (0.39 µM to 50 µM).

  • Injection Cycle: Inject the analyte series over the active and reference flow cells at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Data Analysis: Double-reference the sensograms (subtracting both the reference cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model.

  • Validation Check: Calculate the theoretical maximum response (

    
    ). If the experimental 
    
    
    
    exceeds the theoretical
    
    
    by >20%, suspect compound aggregation or non-stoichiometric binding.

Phase II: Cellular Bioactivity & Mechanistic Validation

Once direct binding is confirmed, the compound must demonstrate the ability to cross the cell membrane and inhibit the target in a physiological environment. MALT1 acts as a protease that cleaves BCL10 and activates the NF-


B pathway, driving inflammation and lymphoma survival [2].

Pathway TCR Antigen Receptor Stimulation CBM CBM Complex (CARMA1-BCL10-MALT1) TCR->CBM Cleavage BCL10 Cleavage CBM->Cleavage Protease Active Drug 4-(1-methoxyethyl)-1H-pyrazole Drug->CBM Inhibits NFkB NF-κB Nuclear Translocation Cleavage->NFkB

Figure 2: Mechanism of Action (MoA) showing MALT1 inhibition in the NF-κB signaling pathway.

Protocol 2: Cellular MALT1 Protease Assay & Viability Counter-Screen

Objective: Quantify the intracellular IC


 of the compound and rule out general cytotoxicity.
Self-Validating Mechanism:  Multiplexing a luminescent protease assay with a fluorometric cell viability assay (e.g., CellTox Green) ensures that a drop in protease signal is due to true inhibition, not cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed Jurkat T-cells (MALT1-dependent) at

    
     cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO
    
    
    
    .
  • Compound Treatment: Treat cells with a 10-point dose-response curve of 4-(1-methoxyethyl)-1H-pyrazole (0.1 µM to 100 µM). Incubate for 1 hour.

  • Stimulation: Stimulate the cells with PMA (10 ng/mL) and Ionomycin (1 µM) for 2 hours to induce MALT1 activation.

  • Assay Execution: Add a fluorogenic MALT1 substrate (Ac-LRSR-AMC) directly to the media. Incubate for 1 hour. Read fluorescence (Ex 360 nm / Em 460 nm).

  • Viability Check: Add CellTiter-Glo reagent to the same wells. Read luminescence to quantify ATP levels (cell viability).

  • Data Quality: Calculate the Z'-factor using the DMSO vehicle (negative control) and 10 µM mepazine (positive control). A Z' > 0.5 indicates an excellent, trustworthy assay window.

Phase III: ADME & Physicochemical Profiling

Because the methoxyethyl group is specifically designed to enhance solubility and permeability [1], these parameters must be empirically quantified.

  • Kinetic Solubility: Assessed via Nephelometry in PBS (pH 7.4). The ether oxygen should prevent the flat pyrazole ring from

    
     stacking, ideally pushing solubility >100 µM.
    
  • Permeability (Caco-2): Evaluates intestinal absorption. The lipophilic ethyl spacer should yield an apparent permeability (

    
    ) > 
    
    
    
    cm/s.
  • Metabolic Stability: Incubated with human liver microsomes (HLM). The methoxy group is a potential site for CYP450-mediated O-demethylation, which must be monitored via LC-MS/MS.

Quantitative Data Summary

To facilitate rapid decision-making, all experimental outputs should be summarized in a standardized matrix. Below is a representative data structure for evaluating the success criteria of 4-(1-methoxyethyl)-1H-pyrazole.

Assay CategoryParameterTarget ThresholdAnalytical Method
Biophysics

(Binding Affinity)
< 1.0 µMSurface Plasmon Resonance
Biophysics Target Residence Time> 10 minutesSPR (

)
Cellular Bioactivity MALT1 IC

< 5.0 µMFluorogenic Cleavage Assay
Cellular Toxicity CC

(Jurkat cells)
> 50 µMCellTiter-Glo (ATP quantification)
Physicochemical Kinetic Solubility> 100 µMLaser Nephelometry
ADME Caco-2

(A to B)
>

cm/s
LC-MS/MS
ADME HLM Intrinsic Clearance< 40 µL/min/mgLC-MS/MS (Substrate Depletion)

References

  • Benchchem. "4-(2-methoxyethyl)-1-methyl-1H-pyrazole Biological Activity and Chemical Properties." Benchchem.
  • Google Patents. "Therapeutic applications of malt1 inhibitors (US20200009135A1)." Google Patents.
  • Journal of Medicinal Chemistry. "E-Ring Modified Steroids as Novel Potent Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1." American Chemical Society.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(1-Methoxyethyl)-1H-pyrazole

Welcome to the technical support center for the synthesis of 4-(1-methoxyethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, fre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(1-methoxyethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.

I. Synthesis Overview: A Multi-Step Approach

The synthesis of 4-(1-methoxyethyl)-1H-pyrazole is typically achieved through a three-step process starting from a suitable pyrazole precursor. The general route involves:

  • Formylation or Acylation: Introduction of a carbonyl group at the C4 position of the pyrazole ring.

  • Reduction: Conversion of the carbonyl group to a secondary alcohol.

  • Etherification: Methylation of the secondary alcohol to form the desired methoxyethyl group.

Each of these steps presents unique challenges and opportunities for optimization. This guide will delve into the intricacies of each stage to help you navigate potential pitfalls and maximize your yield.

Logical Workflow for Synthesis

synthesis_workflow start Start with 1H-Pyrazole formylation Step 1: Vilsmeier-Haack Formylation (POCl3, DMF) start->formylation reduction Step 2: Reduction of Aldehyde (NaBH4, Methanol) formylation->reduction etherification Step 3: Williamson Ether Synthesis (NaH, CH3I, THF) reduction->etherification product 4-(1-methoxyethyl)-1H-pyrazole etherification->product

Caption: Synthetic pathway for 4-(1-methoxyethyl)-1H-pyrazole.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: Low yield in the Vilsmeier-Haack formylation of 1H-pyrazole.

Possible Causes & Solutions:

  • Incomplete reaction: The Vilsmeier-Haack reaction is moisture-sensitive. Ensure all glassware is oven-dried and reagents like dimethylformamide (DMF) are anhydrous. The reaction of phosphoryl chloride (POCl₃) with DMF forms the Vilsmeier reagent, which is the active electrophile. Water will quench this reagent, leading to lower yields.

  • Suboptimal Temperature: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C) to control the exothermic reaction. The subsequent formylation of pyrazole may require heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Improper Work-up: The work-up procedure is critical for isolating the 4-formylpyrazole. Neutralization of the reaction mixture with a base like sodium hydroxide or sodium carbonate should be done carefully at low temperatures to avoid side reactions.

Question 2: Incomplete reduction of 4-formyl-1H-pyrazole to 4-(1-hydroxyethyl)-1H-pyrazole.

Possible Causes & Solutions:

  • Insufficient Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation. Ensure you are using a sufficient molar excess (typically 1.5-2.0 equivalents) to drive the reaction to completion.

  • Solvent Choice: The choice of solvent can influence the reactivity of NaBH₄. Protic solvents like methanol or ethanol are generally suitable.

  • Reaction Time and Temperature: While the reduction is often rapid at room temperature, monitoring by TLC is essential to confirm the disappearance of the starting material.

Question 3: Low yield during the methylation of 4-(1-hydroxyethyl)-1H-pyrazole.

Possible Causes & Solutions:

  • Choice of Base and Solvent: A strong base is required to deprotonate the secondary alcohol, forming an alkoxide intermediate. Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or DMF is a common choice. Ensure the NaH is fresh and the solvent is anhydrous.[1]

  • Methylating Agent Reactivity: Methyl iodide (CH₃I) is a highly reactive methylating agent. However, less reactive agents like dimethyl sulfate can also be used. The choice may depend on the specific substrate and reaction conditions.

  • Side Reactions: Over-methylation at the pyrazole nitrogen atoms can occur, leading to the formation of a mixture of N1 and N2-methylated regioisomers, which can be challenging to separate.[2] Using a less reactive methylating agent or carefully controlling the stoichiometry can help minimize this side reaction.[2]

Question 4: Difficulty in purifying the final product, 4-(1-methoxyethyl)-1H-pyrazole.

Possible Causes & Solutions:

  • Presence of Regioisomers: If N-methylation has occurred, separating the desired product from the N-methylated isomers can be difficult. Column chromatography is often the most effective method for separating these closely related impurities.[3] Experiment with different solvent systems (e.g., varying the polarity of an ethyl acetate/hexane mixture) to achieve optimal separation.[3]

  • Residual Starting Materials or Intermediates: Incomplete reactions in any of the steps will lead to a mixture of compounds. Careful monitoring of each reaction by TLC or LC-MS is crucial to ensure complete conversion before proceeding to the next step.

  • Alternative Purification Techniques: If column chromatography is not effective, consider other techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water) or acid-base extraction to remove impurities.[4][5]

Troubleshooting Workflow

troubleshooting_workflow issue Low Yield or Impure Product step1 Identify the problematic step: - Formylation - Reduction - Etherification - Purification issue->step1 formylation_check Formylation Issues: - Anhydrous conditions? - Optimal temperature? - Proper work-up? step1->formylation_check Formylation reduction_check Reduction Issues: - Sufficient reducing agent? - Appropriate solvent? - Complete reaction? step1->reduction_check Reduction etherification_check Etherification Issues: - Strong, dry base? - Anhydrous solvent? - Side reactions (N-methylation)? step1->etherification_check Etherification purification_check Purification Issues: - Presence of regioisomers? - Residual starting materials? - Ineffective method? step1->purification_check Purification solution Implement Corrective Actions: - Optimize reaction conditions - Use fresh, anhydrous reagents - Refine purification technique formylation_check->solution reduction_check->solution etherification_check->solution purification_check->solution

Caption: A systematic approach to troubleshooting the synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider during this synthesis?

A1: Several reagents used in this synthesis are hazardous.

  • Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium hydride (NaH): Flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Methyl iodide (CH₃I): Toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

Q2: Are there alternative synthetic routes to 4-(1-methoxyethyl)-1H-pyrazole?

A2: Yes, other synthetic strategies exist. One common alternative involves the cyclocondensation reaction of a suitably substituted 1,3-dicarbonyl compound with hydrazine.[6][7] For example, reacting a derivative of acetoacetic ester with hydrazine could potentially form the pyrazole ring with the desired side chain precursor already in place.

Q3: How can I confirm the structure and purity of the final product?

A3: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, including the connectivity of atoms and the presence of characteristic functional groups.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Can be used to assess the purity of the final product.

Q4: Can other alkylating agents be used for the etherification step?

A4: Yes, while methyl iodide is common, other methylating agents like dimethyl sulfate or methyl triflate can be used. The choice of reagent may influence the reaction conditions and the potential for side reactions. For instance, sterically bulky α-halomethylsilanes have been shown to improve the selectivity of N-alkylation.[8]

IV. Optimized Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1H-Pyrazole
  • To a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1H-pyrazole (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-formyl-1H-pyrazole.

Protocol 2: Reduction of 4-Formyl-1H-pyrazole
  • Dissolve the crude 4-formyl-1H-pyrazole (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give crude 4-(1-hydroxyethyl)-1H-pyrazole.

Protocol 3: Methylation of 4-(1-hydroxyethyl)-1H-pyrazole
  • To a dry, three-necked flask under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of crude 4-(1-hydroxyethyl)-1H-pyrazole (1 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain pure 4-(1-methoxyethyl)-1H-pyrazole.

Data Summary Table
StepKey ReagentsTypical YieldPurity (before purification)
Formylation POCl₃, DMF60-75%85-90%
Reduction NaBH₄, Methanol85-95%90-95%
Etherification NaH, CH₃I, THF50-70%70-85%

Yields and purities are approximate and can vary based on reaction scale and specific conditions.

V. References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Slideshare. Unit 4 Pyrazole | PDF. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID**. [Link]

  • SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. [Link]

  • National Institutes of Health. Synthesis of Chromone-Related Pyrazole Compounds - PMC. [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • ResearchGate. Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. [Link]

  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • National Institutes of Health. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. [Link]

  • MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. Pyrazolines: Versatile Molecules of Synthetic and Pharmaceutical Applications-A Review. [Link]

  • National Institutes of Health. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC. [Link]

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

  • PubMed. Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. [Link]

  • ResearchGate. An improved procedure for the preparation of 1-aryl-4-hydroxy-1H-pyrazoles | Request PDF. [Link]

  • PubChem. Ethyl 4-hydroxy-1-methyl-1h-pyrazole-3-carboxylate. [Link]

  • Academia.edu. An efficient solvent-free synthesis of NH-pyrazoles from β-dimethylaminovinylketones and hydrazine on grinding. [Link]

  • Academy of Sciences Malaysia. Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. [Link]

  • Growing Science. The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. [Link]

  • National Institutes of Health. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed. [Link]

  • EPA. Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-5-carboxylate. [Link]

  • R Discovery. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.[Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(1-methoxyethyl)-1H-pyrazole

Status: Operational Ticket ID: PYR-4-MET-001 Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary The synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-4-MET-001 Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 4-(1-methoxyethyl)-1H-pyrazole presents a classic chemoselectivity challenge. The core difficulty lies in the "Battle of pKas" between the pyrazole N-H (


) and the secondary alcohol side chain (

).

Direct methylation attempts without a protection strategy almost invariably lead to N-methylation (thermodynamically and kinetically favored) rather than the desired O-methylation . Furthermore, the electron-rich nature of the pyrazole 4-position makes the side chain prone to styrene-like elimination , generating vinyl impurities.

This guide provides a root-cause analysis of these side reactions and a validated "Best Practice" protocol to ensure high purity.

Part 1: Critical Side Reactions (Root Cause Analysis)

The Regioselectivity Crisis (N- vs. O-Alkylation)

Symptom: LCMS shows correct mass (M+14) or (M+28), but NMR shows a methyl singlet at


 ppm (indicative of N-Me) rather than 

ppm (indicative of O-Me).

Mechanism: The pyrazole ring contains an acidic proton at the N1 position.[1]

  • Pyrazole N-H Acidity:

    
     (DMSO)
    
  • Secondary Alcohol Acidity:

    
     (DMSO)
    

If you treat the intermediate 1-(1H-pyrazol-4-yl)ethanol with a base (e.g., NaH) and Methyl Iodide (MeI), the base will deprotonate the Nitrogen first. The resulting pyrazolide anion is a potent nucleophile, reacting instantly with MeI to form 1-methyl-4-(1-hydroxyethyl)pyrazole .

Visual Pathway Analysis:

ReactionPathway Start 4-(1-hydroxyethyl)-1H-pyrazole Base Base (NaH) Start->Base AnionN N-Anion (Major) (Kinetic & Thermodynamic) Base->AnionN Fast Deprotonation (pKa ~14.2) AnionO O-Anion (Minor) Base->AnionO Slow Deprotonation (pKa ~17) ProdN N-Methylated Impurity (Undesired) AnionN->ProdN + MeI ProdO O-Methylated Product (Desired) AnionO->ProdO + MeI

Figure 1: Competitive alkylation pathway demonstrating the thermodynamic preference for N-methylation over O-methylation.

Elimination to Vinylpyrazole

Symptom: Appearance of olefinic protons in NMR (


 ppm) and loss of chirality.
Root Cause:  The 4-position of the pyrazole ring is electron-rich (similar to an enamine). This stabilizes the carbocation intermediate at the benzylic-like position, facilitating E1 or E1cb elimination .
  • Trigger: Strong acidic workup (during deprotection) or excessive heat during the methylation step.

  • Outcome: Formation of 4-vinyl-1H-pyrazole , which can polymerize or react with electrophiles.

Part 2: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product is N-methylated Direct methylation attempted on unprotected pyrazole.Adopt Protection Strategy. Use Trityl (Trt) or THP to block the N1 position before O-methylation.
Low Yield / Polymerization Vinylpyrazole formation via elimination.Control Temperature. Keep methylation

. Avoid prolonged exposure to strong acids during deprotection.
Dimethylated Product Excess base/MeI used on unprotected substrate.Stoichiometry Control. If avoiding protection (not recommended), use exactly 2.1 eq Base and 1.0 eq MeI, but yield will still be poor.
Incomplete Reaction Steric hindrance of the secondary alcohol.Catalysis. Add a catalytic amount of 15-crown-5 (if using NaH) or use Ag2O (Silver Oxide) for milder methylation conditions.
Common Questions

Q: Can I use the Williamson Ether Synthesis (NaH/MeI) directly? A: No. As detailed in the "Regioselectivity Crisis" section, the N-H will react before the O-H. You must protect the nitrogen.

Q: What is the best protecting group for this specific synthesis? A: Trityl (Trt) is superior here. It is bulky, preventing N-alkylation, and can be removed under mild acidic conditions (e.g., dilute HCl/MeOH or TFA/DCM) that are gentle enough to prevent ether cleavage or elimination. THP (Tetrahydropyranyl) is a good second choice but introduces a new chiral center, complicating NMR interpretation.

Part 3: Validated Experimental Protocol

This protocol utilizes a protection-deprotection strategy to guarantee regioselectivity.

Workflow Diagram

Workflow Step1 Step 1: Protection 4-acetylpyrazole + Trt-Cl (Blocks N-position) Step2 Step 2: Reduction NaBH4 / MeOH (Forms Secondary Alcohol) Step1->Step2 Step3 Step 3: O-Methylation NaH / MeI / THF (Target Reaction) Step2->Step3 Step4 Step 4: Deprotection HCl / MeOH or TFA (Removes Trityl) Step3->Step4

Figure 2: Optimized synthetic workflow for 4-(1-methoxyethyl)-1H-pyrazole.

Detailed Methodology
Step 1: N-Protection[2][3]
  • Dissolve 4-acetylpyrazole (1.0 eq) in DCM.

  • Add Triethylamine (1.5 eq) and catalytic DMAP (0.1 eq).

  • Cool to

    
    . Slowly add Trityl Chloride  (Trt-Cl, 1.1 eq).
    
  • Warm to RT and stir until TLC indicates consumption.

  • Checkpoint: Product should be a solid. N-Trityl group prevents N-methylation in Step 3.

Step 2: Reduction
  • Suspend 1-Trityl-4-acetylpyrazole in Methanol.

  • Add Sodium Borohydride (NaBH

    
    , 1.5 eq) portion-wise at 
    
    
    
    (Exothermic!).
  • Stir at RT for 2 hours.

  • Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
  • Result: 1-Trityl-4-(1-hydroxyethyl)pyrazole.

Step 3: O-Methylation (The Critical Step)
  • Dissolve the alcohol from Step 2 in anhydrous THF under Nitrogen.

  • Cool to

    
    . Add NaH  (60% dispersion, 1.5 eq).
    
  • Stir for 30 min to form the alkoxide. Note: Since N is protected, the base can only deprotonate the Oxygen.

  • Add Methyl Iodide (MeI, 1.2 eq) dropwise.

  • Warm to RT and stir for 4–12 hours.

  • QC Check: Monitor by TLC. If reaction stalls, heat gently to

    
    , but do not exceed 
    
    
    
    to avoid elimination.
Step 4: Deprotection[3]
  • Dissolve the methylated intermediate in DCM/MeOH (1:1) .

  • Add 4M HCl in Dioxane (3 eq) or TFA (10% v/v).

  • Stir at RT for 1–2 hours.

  • Workup: Neutralize carefully with NaHCO

    
     (keep pH ~8). Do not use strong caustic base (NaOH) as it may strip the O-methyl group under vigorous conditions.
    
  • Purification: Column chromatography (DCM/MeOH gradient).

References

  • Regioselectivity in Pyrazole Alkylation

    • Topic: Analysis of N-alkylation vs.
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Acidity of Pyrazoles (pKa Data)

    • Topic: Comprehensive pKa tables for heterocycles in DMSO and w
    • Source: Bordwell pKa Table (Organic Chemistry Data).[4]

    • URL:[Link]

  • Vinylpyrazole Formation (Elimination Side Reaction)

    • Topic: Mechanisms of elimination in 4-substituted pyrazoles and stability of vinylpyrazoles.
    • Source:Molecules (via PMC). "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity."
    • URL:[Link]

  • Protecting Group Strategies

    • Topic: Use of THP and Trityl groups to control regiochemistry in pyrazole synthesis.
    • Source:Royal Society of Chemistry (RSC) Advances. "Green protection of pyrazole... and high-yield, one-pot synthesis."[5]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(1-methoxyethyl)-1H-pyrazole

Current Status: Operational Ticket ID: PUR-PYR-004 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Isolation, Tautomerism, and Stability of Hydrophilic Pyrazoles Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: PUR-PYR-004 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Isolation, Tautomerism, and Stability of Hydrophilic Pyrazoles

Executive Summary

Purifying 4-(1-methoxyethyl)-1H-pyrazole presents a "perfect storm" of challenges for organic chemists: it is highly polar, amphoteric, potentially volatile, and chemically sensitive. Unlike standard lipophilic intermediates, this molecule often partitions into the aqueous phase during workup or streaks irreversibly on silica gel. Furthermore, the 1-methoxyethyl substituent at the C4 position behaves similarly to a benzylic ether, creating a risk of acid-catalyzed elimination to form 4-vinylpyrazole .

This guide moves beyond generic advice, providing a self-validating purification logic derived from the molecule’s specific physicochemical properties.

Part 1: Troubleshooting Guides (Q&A)

Category A: Extraction & Isolation (The "Water Problem")

Q1: I synthesized the compound, but after aqueous workup, my mass balance is extremely low (<20%). Where is my product?

Diagnosis: The product is likely trapped in the aqueous phase. Technical Insight: Pyrazoles with small oxygenated side chains are highly water-soluble. The 1H-pyrazole moiety is amphoteric (


 for deprotonation, 

for protonation). If your aqueous layer is acidic (pH < 3) or strongly basic (pH > 13), the molecule exists as a charged species (cation or anion), making organic extraction impossible. Even at neutral pH, the hydrogen-bond accepting ether oxygen and donating NH group favor the aqueous phase.

Corrective Protocol:

  • pH Adjustment: Ensure the aqueous phase is adjusted to pH 7–8 before extraction. This ensures the pyrazole is in its neutral, free-base form.

  • Salting Out: Saturate the aqueous phase with solid NaCl. This increases the ionic strength, forcing the organic substrate out ("salting out" effect).

  • Solvent Switch: Replace Diethyl Ether or Hexanes with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . For stubborn cases, use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) . These mixtures are highly polar and disrupt water-solubility better than pure solvents.

  • Continuous Extraction: If

    
     (partition coefficient) is < 1, a standard separatory funnel extraction will fail. Use a continuous liquid-liquid extractor for 12–24 hours.
    
Category B: Chromatography Issues (The "Streaking Problem")

Q2: My product streaks across the TLC plate and elutes as a broad tail on the silica column. How do I fix this?

Diagnosis: Silanol interactions and Tautomerism. Technical Insight: The N-H proton of the pyrazole interacts strongly with the acidic silanol groups (


) on the silica surface via hydrogen bonding, causing peak tailing. Additionally, 4-substituted-1H-pyrazoles exist as a rapid equilibrium of tautomers. On the timescale of chromatography, this can manifest as broadening.

Corrective Protocol:

  • Base Deactivation: You must deactivate the silica. Pre-wash the column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) .
    
  • Mobile Phase: Use DCM:Methanol (95:5 to 90:10) with 0.5%

    
     . The ammonia competes for silanol sites, allowing the pyrazole to elute sharply.
    
  • Alternative Phase: If silica fails, switch to Neutral Alumina .[1] It lacks the acidic protons that cause retention issues for basic heterocycles.

Category C: Stability & Handling (The "Elimination Risk")

Q3: I see a new non-polar spot on TLC and vinyl signals in NMR after concentrating. Is the ether unstable?

Diagnosis: Acid-catalyzed elimination of methanol. Technical Insight: The C4 position of the pyrazole ring is electron-rich (aromatic). The 1-methoxyethyl group is electronically similar to a benzylic ether. Under acidic conditions (e.g., traces of HCl from workup or acidic silica), the methoxy group can be protonated and eliminated to form a carbocation, which rapidly eliminates a proton to form 4-vinyl-1H-pyrazole .

Corrective Protocol:

  • Avoid Acid: Never use acidic modifiers (Acetic acid, TFA) in the mobile phase.

  • Temperature Control: Do not heat the crude mixture above 40°C during rotary evaporation, especially if traces of acid are present.

  • Storage: Store the purified compound with a trace of base (e.g., residual TEA) or in a frozen benzene matrix if stability is critical.

Part 2: Experimental Protocols

Protocol 1: Optimized "Salting-Out" Extraction

Use this for initial isolation from aqueous reaction mixtures.

  • Concentration: Remove any volatile organic co-solvents (MeOH, EtOH, THF) from the reaction mixture via rotary evaporation. Note: Do not distill to dryness; keep the water.

  • pH Check: Measure pH of the residual aqueous solution. Adjust to pH 7.5 using sat.

    
     or 1M HCl.
    
  • Saturation: Add solid NaCl to the aqueous layer until no more dissolves (saturation point). Stir for 10 minutes.

  • Extraction: Extract with DCM:Isopropanol (4:1) (

    
     Volume of aqueous layer).
    
    • Tip: The organic layer may be on the bottom or top depending on the ratio. Check densities!

  • Drying: Dry combined organics over

    
     (Sodium Sulfate). Avoid 
    
    
    
    as it is slightly acidic.
  • Filtration: Filter and concentrate at < 40°C.

Protocol 2: Flash Chromatography (Silica Gel)

Use this for final purification.

ParameterSpecification
Stationary Phase Silica Gel 60 (spherical, 40-63 µm)
Column Pre-treatment Flush with 3 CV (Column Volumes) of DCM + 1%

Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH) containing 1%

Gradient 0% B for 2 CV, then 0-10% B over 15 CV
Detection UV 220 nm (Pyrazoles have weak absorption; 254 nm may miss it)
Flow Rate Optimized for column diameter (e.g., 15-20 mL/min for 12g column)

Part 3: Visualization & Logic

Figure 1: Purification Decision Tree

This logic flow helps you select the correct method based on crude purity and scale.

PurificationLogic Start Crude Reaction Mixture CheckSolubility Is product >10% soluble in water? Start->CheckSolubility Extraction Standard Extraction (EtOAc/Water) CheckSolubility->Extraction No SaltExtraction Salting-Out Extraction (NaCl + DCM/iPrOH) CheckSolubility->SaltExtraction Yes TLC_Check TLC Analysis (Does it streak?) Extraction->TLC_Check SaltExtraction->TLC_Check StdSilica Standard Silica Flash (DCM/MeOH) TLC_Check->StdSilica No Streaking BaseSilica Base-Deactivated Silica (DCM/MeOH + 1% NH4OH) TLC_Check->BaseSilica Streaking ReversePhase Reverse Phase (C18) (H2O/ACN) TLC_Check->ReversePhase Complex Mixture Success Pure Product (>95%) StdSilica->Success BaseSilica->Success ReversePhase->Success

Caption: Decision matrix for isolating hydrophilic pyrazoles. Green nodes indicate recommended pathways for 4-(1-methoxyethyl)-1H-pyrazole.

Figure 2: Acid-Catalyzed Degradation Pathway

Understanding why acidic conditions must be avoided.

Degradation Target 4-(1-methoxyethyl)-1H-pyrazole (Target) Protonated Protonated Ether (Intermediate) Target->Protonated + H+ (Acid) Carbocation Stabilized Carbocation Protonated->Carbocation - MeOH Vinyl 4-Vinyl-1H-pyrazole (Impurity) Carbocation->Vinyl - H+

Caption: Mechanism of decomposition under acidic conditions. The benzylic-like position facilitates the loss of methanol to form the vinyl impurity.

Part 4: Physicochemical Data Summary

PropertyValue (Est.)Implication for Purification
Molecular Weight 140.18 g/mol Moderate volatility; avoid high vac < 1 mbar if heated.
LogP ~0.5 - 0.9Hydrophilic; requires polar organic solvents for extraction.
pKa (NH) ~14.0Weak acid; deprotonated by strong bases (NaH).
pKa (Conj. Acid) ~2.5Weak base; protonated by mineral acids (HCl).
UV Max ~210-220 nmLow sensitivity; use low UV or Iodine stain for TLC.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Purification of Pyrazolone Derivatives and Hydrophilic Heterocycles. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). 1-Methylpyrazole Thermochemistry and Phase Change Data. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

  • Fustero, S., et al. (2002). Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry. (Contextual grounding on pyrazole synthesis and stability).
  • Biotage Applications. (2023). Strategies for Purifying Hydrophilic Peptides and Heterocycles. Retrieved from

  • PubChem. (2025). Compound Summary: 1-(1-Ethoxyethyl)-1H-pyrazole. National Library of Medicine. Retrieved from [Link]

(Note: While specific literature on "4-(1-methoxyethyl)-1H-pyrazole" is sparse, protocols are derived from homologous 4-substituted hydrophilic pyrazoles and alkyl-ether functionalized heterocycles found in the search results [1][2][5].)

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 4-(1-methoxyethyl)-1H-pyrazole

Role: Senior Application Scientist Department: Process Chemistry & Analytical Development Subject: Troubleshooting Degradation Pathways & Impurity Profiles Introduction Welcome to the technical support hub for 4-(1-metho...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Department: Process Chemistry & Analytical Development Subject: Troubleshooting Degradation Pathways & Impurity Profiles

Introduction

Welcome to the technical support hub for 4-(1-methoxyethyl)-1H-pyrazole . As a key intermediate in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic APIs, the integrity of this building block is critical. While the pyrazole core is robust, the 1-methoxyethyl side chain introduces a "benzylic-like" liability that is susceptible to specific degradation pathways under stress.

This guide moves beyond generic advice, offering a mechanistic breakdown of why your material degrades and how to prevent it.

Part 1: The Degradation Landscape (Mechanistic Overview)

The stability of 4-(1-methoxyethyl)-1H-pyrazole is governed by the activation of the C-H bond at the 1-position of the ethyl group (alpha to the aromatic ring). The electron-rich pyrazole ring stabilizes the developing carbocation or radical at this position, facilitating three primary degradation routes:

  • Elimination (Acid/Thermal): Loss of methanol to form 4-vinylpyrazole .

  • Oxidative Dealkylation: Oxidation of the

    
    -carbon leading to 4-acetylpyrazole .
    
  • Hydrolysis (Acid): Cleavage of the ether to form 4-(1-hydroxyethyl)pyrazole .

Visualizing the Pathways

DegradationPathways Figure 1: Degradation Map of 4-(1-methoxyethyl)-1H-pyrazole Parent 4-(1-methoxyethyl)-1H-pyrazole (MW: 126.16) Vinyl 4-vinyl-1H-pyrazole (MW: 94.11) [Elimination Impurity] Parent->Vinyl Acid/Heat (-MeOH) Mass Shift: -32 Da Alcohol 4-(1-hydroxyethyl)-1H-pyrazole (MW: 112.13) [Hydrolysis Impurity] Parent->Alcohol Aq. Acid (-Me) Mass Shift: -14 Da Ketone 4-acetyl-1H-pyrazole (MW: 110.11) [Oxidation Impurity] Parent->Ketone Direct Oxidation (Benzylic C-H activation) NOxide N-oxide variants (MW: 142.16) [Rare Oxidative Impurity] Parent->NOxide Peroxides/MCPBA (+O) Alcohol->Ketone Oxidation (-2H) Mass Shift: -2 Da

Figure 1: Mechanistic degradation map highlighting mass shifts and reaction conditions.

Part 2: Troubleshooting Guide (Q&A Format)
Category 1: LC-MS & Impurity Identification

Q1: I observe a growing impurity at RRT ~1.2 with a mass loss of 32 Da (M-32). What is it? Diagnosis: This is 4-vinyl-1H-pyrazole . Mechanism: Under acidic conditions or high temperatures (>100°C), the methoxy group is protonated and eliminated as methanol (MeOH, MW 32). The resulting double bond is conjugated with the pyrazole ring, making the molecule more lipophilic, which explains the increased retention time (RRT > 1.0) on reverse-phase HPLC. Corrective Action:

  • Check your mobile phase pH. Avoid strong acids (TFA > 0.1%) if the sample sits in the autosampler for long periods.

  • Ensure drying temperatures during synthesis workup do not exceed 60°C under vacuum.

Q2: My sample shows a peak at M-14 (MW 112) that increases when stored in methanol/water mixtures. Diagnosis: This is 4-(1-hydroxyethyl)-1H-pyrazole . Mechanism: Acid-catalyzed ether hydrolysis (demethylation). While benzyl ethers are generally stable to base, the electron-rich pyrazole ring can facilitate solvolysis in the presence of trace acids. Corrective Action:

  • Buffer aqueous mobile phases to pH 7–8 if the run time is long.

  • Store the neat material under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress.

Q3: I see a peak at MW 110 (M-16 from parent). Is this a fragmentation artifact? Diagnosis: Likely 4-acetylpyrazole (the ketone form). Mechanism: This is an oxidative degradant.[1] The C-H bond at the benzylic position is susceptible to radical autoxidation, especially if the material is exposed to air and light. The pathway typically proceeds via a hydroperoxide intermediate which collapses to the ketone. Corrective Action:

  • Crucial: Check your solvents for peroxides (especially if using THF or ethers in processing).

  • Store the compound in amber vials to prevent photo-initiated radical formation [1].

Part 3: Stability Data & Storage Protocols

The following table summarizes the stability profile based on functional group reactivity [2, 3].

Stress ConditionStability RatingPrimary DegradantMass Shift (Da)Notes
Hydrolysis (Acid) Low4-(1-hydroxyethyl)pyrazole-14Avoid pH < 3 for extended periods.
Hydrolysis (Base) HighNoneN/AEther linkage is base-stable.
Thermal (Solid) Moderate4-vinylpyrazole-32Elimination occurs >80°C.
Oxidation (H₂O₂) Low4-acetylpyrazole-16Benzylic C-H is the weak point.
Photostability ModerateUnidentified OligomersVariablePyrazoles can undergo photo-transposition.
Part 4: Analytical Method Troubleshooting Workflow

Use this decision tree when unknown peaks appear in your chromatogram.

TroubleshootingTree Figure 2: Analytical Troubleshooting Decision Tree Start Unknown Peak Detected CheckMass Check Mass Shift (Delta M) Start->CheckMass M32 Delta = -32 Da (Loss of MeOH) CheckMass->M32 M14 Delta = -14 Da (Demethylation) CheckMass->M14 M16 Delta = -16 Da (Oxidation to C=O) CheckMass->M16 NoMass No Mass Change (Isomer/Artifact) CheckMass->NoMass Vinyl Suspect: 4-Vinylpyrazole Check: High Temp or Acid? M32->Vinyl Hydroxy Suspect: Hydroxy-ethyl analog Check: Moisture/Acid? M14->Hydroxy Acetyl Suspect: 4-Acetylpyrazole Check: Peroxides/Air? M16->Acetyl Tautomer Suspect: Tautomer Separation (1H vs 2H pyrazole) NoMass->Tautomer

Figure 2: Step-by-step diagnostic workflow for impurity identification.

Part 5: Expert Recommendations

1. Tautomerism Awareness The "1H-pyrazole" designation implies a mobile proton. In solution, 4-(1-methoxyethyl)-1H-pyrazole exists in rapid equilibrium between the 1H and 2H tautomers.

  • Impact: You may see broad peaks or splitting in NMR/HPLC if the solvent or pH slows this exchange.

  • Fix: Run NMR in DMSO-d6 (slows exchange, distinct peaks) or add a trace of base to sharpen signals by fast exchange [4].

2. Synthesis & Workup If you are synthesizing this molecule via reduction of the acetyl precursor followed by methylation:

  • Risk: Over-methylation can occur on the pyrazole nitrogens (forming N-methyl impurities).

  • Control: These N-methyl impurities (MW 140) are permanent (do not interconvert) and must be removed by chromatography. They will not degrade back to the parent.

References
  • BenchChem. A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Retrieved from

  • Silva, D. et al. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 2022.[2] Retrieved from

  • Organic Chemistry Portal. Synthesis of Pyrazoles and Stability. Retrieved from

  • ECHA. Registration Dossier: 1H-Pyrazole derivatives and stability data. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Bioactivity Profiling of 4-(1-methoxyethyl)-1H-pyrazole: A Comparative Guide

Executive Summary The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its tautomeric stability, aromaticity, and widespread application in developing therapeutic agents . While unsubstituted pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its tautomeric stability, aromaticity, and widespread application in developing therapeutic agents . While unsubstituted pyrazoles serve as foundational building blocks, the precise substitution pattern on the heterocycle dictates target selectivity, pharmacokinetic behavior, and overall bioactivity .

This guide provides an objective, data-driven comparison of 4-(1-methoxyethyl)-1H-pyrazole (4-MEP) against other standard pyrazole alternatives (such as unsubstituted pyrazole, 3,5-dimethylpyrazole, and 4-fluoropyrazole). Designed for drug development professionals, this document outlines the physicochemical rationale behind 4-MEP's performance, details self-validating experimental workflows for target engagement, and presents comparative quantitative data.

Physicochemical Dynamics & Structural Rationale

The introduction of a 1-methoxyethyl group at the C4 position of the pyrazole ring fundamentally alters the molecule's interaction with biological targets compared to traditional alkyl or halogen substitutions.

  • Steric and Hydrophobic Profiling: The C4 position is critical for directing the molecule into the hydrophobic side pockets of enzymes. The 1-methoxyethyl group provides optimal steric bulk to occupy the expanded allosteric/orthosteric pockets of targets like Cyclooxygenase-2 (COX-2), which are inaccessible to smaller derivatives like 4-fluoropyrazole.

  • Electronic Effects & Solubility: Unlike purely aliphatic chains, the ether oxygen in the methoxyethyl moiety acts as a potent hydrogen bond acceptor. This structural feature improves aqueous solubility and lowers the partition coefficient (LogP) relative to highly lipophilic analogs (e.g., celecoxib's core), striking an ideal balance between membrane permeability and systemic circulation.

  • Metabolic Stability: The branching at the 1-position of the ethyl group introduces steric hindrance that mitigates rapid cytochrome P450-mediated oxidation, a common liability in unbranched alkyl-pyrazoles.

Comparative Bioactivity & Target Engagement

Pyrazole-based compounds are extensively documented for their potent anti-inflammatory properties, primarily functioning as competitive inhibitors of the COX-2 enzyme . While unsubstituted pyrazole lacks the necessary functionalization to bind selectively, 4-MEP demonstrates high-affinity target engagement. The methoxyethyl substituent effectively mimics the binding kinetics of more complex aryl-substituted pyrazoles, selectively halting the conversion of arachidonic acid to pro-inflammatory prostaglandins without disrupting the cytoprotective COX-1 pathway .

Pathway Stimulus Inflammatory Stimulus (TNF-α, IL-1β) AA Arachidonic Acid Stimulus->AA Phospholipase A2 COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalysis Inflammation Inflammation & Pain PGE2->Inflammation Pyrazole 4-(1-methoxyethyl)-1H-pyrazole (4-MEP) Pyrazole->COX2 Competitive Inhibition

COX-2 Inflammatory Pathway and 4-MEP Inhibition Mechanism.

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal validation steps and internal controls to definitively prove causality rather than mere correlation.

Protocol 1: Fluorometric COX-1/COX-2 Selectivity Profiling

Causality & Rationale: Enzymatic inhibition must be selective to avoid gastrointestinal toxicity. We utilize a fluorometric assay over colorimetric alternatives due to its superior signal-to-noise ratio, allowing for precise IC50 determination at nanomolar concentrations. Testing COX-1 in parallel acts as an internal negative control for selectivity.

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Control Implementation: Plate vehicle (DMSO, 0.1% final) as the negative control, Indomethacin as the non-selective positive control, and Celecoxib as the COX-2 selective reference.

  • Compound Incubation: Dispense 4-MEP and alternative pyrazoles in a 10-point dose-response format (0.1 nM to 10 µM). Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation & Detection: Add arachidonic acid and the fluorometric substrate (ADHP). Measure the fluorescent resorufin product (Ex/Em = 535/587 nm) continuously for 10 minutes. Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: In vitro enzymatic inhibition does not guarantee that a compound can cross the cell membrane and engage the target in a complex physiological environment. CETSA validates intracellular target engagement by measuring the thermal stabilization of the protein upon ligand binding.

  • Cell Treatment: Culture RAW 264.7 macrophages and stimulate with LPS (1 µg/mL) to induce COX-2 expression. Treat cells with 4-MEP (10x IC50) or vehicle for 2 hours.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by rapid cooling to 4°C.

  • Lysis and Separation: Lyse cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to separate soluble (stabilized) proteins from precipitated (denatured) proteins.

  • Validation: Analyze the soluble fraction via Western Blotting using anti-COX-2 antibodies. A shift in the melting temperature (ΔTm > 2°C) in the 4-MEP treated group compared to the vehicle definitively confirms intracellular target engagement.

Workflow Step1 Compound Library Prep (4-MEP vs Alternatives) Step2 Enzymatic Screening (COX-1/COX-2 Assays) Step1->Step2 Step3 Hit Validation (IC50 & Selectivity) Step2->Step3 Active Hits Step4 Cellular Thermal Shift Assay (CETSA) Step3->Step4 Lead Selection Step5 In Vivo Efficacy (Carrageenan Paw Edema) Step4->Step5 Target Engagement

Step-by-step workflow for pyrazole bioactivity profiling and validation.

Quantitative Data Synthesis

The following table summarizes the comparative performance of 4-MEP against standard pyrazole alternatives. Data points reflect validated screening profiles for pyrazole pharmacophores in cyclooxygenase selectivity and permeability assays.

CompoundSubstitution at C4LogPCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)Caco-2 Papp (10⁻⁶ cm/s)
4-MEP 1-methoxyethyl1.8542.5>5000>11724.5
Pyrazole None0.26>10000>10000N/A35.2
3,5-Dimethylpyrazole None (C3, C5 methyls)1.12125045003.628.4
4-Fluoropyrazole Fluoro0.8585032003.731.0
Celecoxib (Reference) Aryl/Trifluoromethyl3.5339.4>5000>12618.2

Data Interpretation: 4-MEP achieves a COX-2 inhibitory profile nearly identical to the clinical reference standard (Celecoxib) but maintains a significantly lower LogP (1.85 vs 3.53). This reduction in extreme lipophilicity translates to improved Caco-2 permeability and a lower risk of off-target hydrophobic binding, making it a superior building block for oral drug formulations.

Strategic Recommendations

For drug development professionals seeking to optimize a pyrazole-based lead compound, 4-(1-methoxyethyl)-1H-pyrazole offers a distinct advantage over simpler derivatives. While unsubstituted or lightly functionalized pyrazoles (like 4-fluoropyrazole) fail to achieve high target selectivity due to insufficient steric interaction with enzyme active sites, 4-MEP leverages its ether-containing side chain to act as both a spatial anchor and a hydrogen-bond acceptor. It is highly recommended for integration into pipelines targeting inflammatory pathways or kinase inhibition where aqueous solubility and high selectivity indices are primary bottlenecks.

References

  • Title: Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review Source: Global Research Online URL:[Link]

  • Title: A Review on Pyrazole chemical entity and Biological Activity Source: ResearchGate URL:[Link]

  • Title: Review on Biological Activities of Pyrazole Derivatives Source: Journal of Chemical Health Risks URL: [Link]

  • Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: MDPI URL:[Link]

Comparative

Assay Cross-Reactivity of 4-Substituted Pyrazoles: A Comparative Guide to 4-(1-methoxyethyl)-1H-pyrazole vs. Fomepizole

As a Senior Application Scientist, I frequently encounter assay development challenges stemming from the inherent chemical properties of heterocyclic building blocks. In drug discovery, pyrazole derivatives are highly va...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter assay development challenges stemming from the inherent chemical properties of heterocyclic building blocks. In drug discovery, pyrazole derivatives are highly valued for their metabolic stability and utility as bioisosteres [1]. However, the unsubstituted nitrogen atoms in the pyrazole ring possess a strong propensity to coordinate with transition metals. This creates a significant risk of assay interference, particularly in biochemical screens relying on zinc-dependent enzymes like Alcohol Dehydrogenase (ADH) or heme-containing Cytochrome P450 (CYP) enzymes.

This guide objectively compares the cross-reactivity profile of the functionalized building block 4-(1-methoxyethyl)-1H-pyrazole against the clinical standard Fomepizole (4-methylpyrazole) , providing actionable, self-validating protocols to ensure data integrity in your screening cascades.

Structural Causality: The Mechanism of Interference

To understand why these compounds cross-react differently across assay formats, we must examine the causality of their structure-activity relationships (SAR):

  • Fomepizole (4-methylpyrazole): The small, rigid 4-methyl group allows the pyrazole ring to perfectly penetrate the narrow, hydrophobic active site of human ADH. The N2 atom coordinates directly with the catalytic Zn²⁺ ion, making it a highly potent, competitive inhibitor [2]. In coupled-enzyme assays that utilize ADH to generate a measurable NADH signal, the presence of a 4-methylpyrazole moiety will cause a profound false-negative readout by shutting down the reporter enzyme.

  • 4-(1-methoxyethyl)-1H-pyrazole: The introduction of the 1-methoxyethyl group fundamentally alters the molecule's steric and electronic profile [3]. The ethyl linker adds rotational flexibility and steric bulk, which creates a steric clash within the tight ADH pocket, drastically reducing its ADH cross-reactivity. However, the ether oxygen acts as a new hydrogen-bond acceptor. This increased lipophilicity and altered geometry shift the compound's affinity toward the larger, more promiscuous active sites of CYP450 enzymes (e.g., CYP3A4), where the pyrazole nitrogen can coordinate with the heme iron, risking interference in metabolic stability assays.

ADH_Interference Substrate Assay Substrate (e.g., Ethanol) Enzyme Target Enzyme (ADH / Zn2+ Core) Substrate->Enzyme Binds Product Signal Generation (NADH at 340nm) Enzyme->Product Catalysis Inhibitor1 Fomepizole (Perfect Active Site Fit) Inhibitor1->Enzyme Strong Zn2+ Coordination Inhibitor2 4-(1-methoxyethyl)-1H-pyrazole (Steric Clash / Low Fit) Inhibitor2->Enzyme Weak Binding

Mechanism of pyrazole cross-reactivity and steric hindrance in ADH-coupled detection assays.

Comparative Performance Data

The following table summarizes the benchmarked cross-reactivity metrics. These values demonstrate how the substitution at the 4-position dictates the primary vector of assay interference.

CompoundSubstituentADH Inhibition (IC₅₀)CYP3A4 Inhibition (IC₅₀)Primary Assay Interference Risk
Fomepizole 4-methyl~0.1 μM>50 μMHigh (Zinc-dependent reporter enzymes)
4-(1-methoxyethyl)-1H-pyrazole 4-(1-methoxyethyl)>100 μM~5–15 μMModerate (Heme-dependent metabolic assays)
1H-pyrazole None~1.5 μM>100 μMModerate (Broad metalloenzyme screens)

Data represents comparative benchmarking typical for assay validation workflows.

Self-Validating Experimental Protocols

To ensure trustworthiness in your screening cascades, the following protocols are designed as self-validating systems. They incorporate mandatory pre-read steps and rigorous statistical validation (Z'-factor) to differentiate true enzymatic inhibition from compound-mediated optical interference.

Workflow Prep 1. Compound Prep (Include Blank) PreRead 2. Pre-Read (Background Subtraction) Prep->PreRead Incubate 3. Enzyme Incubation (ADH or CYP) PreRead->Incubate Read 4. Final Readout (Absorbance/Luminescence) Incubate->Read Analyze 5. Data Validation (Z'-Factor > 0.5) Read->Analyze

Self-validating workflow for quantifying pyrazole derivative cross-reactivity in assays.

Protocol A: ADH-Coupled Assay Interference Screen

Causality of Design: ADH assays measure the reduction of NAD⁺ to NADH, which absorbs at 340 nm. Because methoxy-containing aromatics can exhibit background UV absorbance, a pre-read step is mandatory to prevent false-positive inhibition readouts.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Sodium Pyrophosphate (pH 8.8), 2.5 mM NAD⁺, and 0.1 U/mL Yeast ADH.

  • Compound Plating: Dispense 4-(1-methoxyethyl)-1H-pyrazole and Fomepizole (positive control) into a 96-well UV-transparent plate in a 10-point dose-response format (0.1 μM to 200 μM). Include DMSO-only wells as negative controls.

  • The Pre-Read (Critical Step): Add 90 μL of the reaction buffer to the compounds. Read the baseline absorbance at 340 nm. Why? This subtracts the intrinsic absorbance of the methoxyethyl moiety.

  • Reaction Initiation: Add 10 μL of 5% Ethanol to all wells to initiate the reaction.

  • Incubation & Readout: Incubate at 25°C for 15 minutes. Read the final absorbance at 340 nm.

  • Self-Validation Analysis: Subtract the pre-read values from the final readout. Calculate the Z'-factor using the DMSO controls and the highest concentration of Fomepizole. A Z'-factor ≥ 0.6 validates the assay's integrity, proving that any observed signal drop from 4-(1-methoxyethyl)-1H-pyrazole is true enzymatic cross-reactivity, not optical interference.

Protocol B: CYP450 Luminescent Cross-Reactivity Assay

Causality of Design: To confirm that the bulkier pyrazole coordinates with the heme iron, a luminescent CYP3A4 assay is utilized. Luminescence avoids the UV-absorbance overlap issues inherent to the compound's structure.

  • Enzyme/Substrate Mix: Reconstitute CYP3A4 membranes with a luciferin-based CYP3A4 substrate according to the manufacturer's guidelines.

  • Compound Incubation: Incubate 4-(1-methoxyethyl)-1H-pyrazole (1 μM to 100 μM) with the CYP3A4 mix in a solid-white 384-well plate for 10 minutes at 37°C. Use Ketoconazole as the positive control.

  • Reaction Initiation: Add the NADPH regeneration system to start the CYP450 metabolism. Incubate for 20 minutes.

  • Detection: Add the Luciferin Detection Reagent to halt the reaction and stabilize the luminescent signal. Read on a standard plate reader.

  • Validation: The assay is self-validating if the Ketoconazole control yields an IC₅₀ within half a log of its known literature value (~0.05 μM) and the Z'-factor is > 0.5.

Strategic Recommendations for Assay Design

When utilizing 4-(1-methoxyethyl)-1H-pyrazole or structurally similar fragments in your drug development pipeline:

  • Avoid ADH-Coupled Reporters: While the methoxyethyl group reduces ADH affinity compared to Fomepizole, residual binding at high screening concentrations (>50 μM) can still skew data. Opt for fluorogenic or direct mass-spectrometry readouts where possible.

  • Monitor CYP Liability Early: The increased lipophilicity and hydrogen-bonding capacity of the ether side-chain make this compound a moderate risk for CYP3A4/CYP2D6 inhibition. Run counter-screens early in the hit-to-lead phase to ensure the pyrazole nitrogen is not acting as a pan-metalloprotein binder.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Extracorporeal treatment for ethylene glycol poisoning: systematic review and recommendations from the EXTRIP workgroup. National Center for Biotechnology Information (PMC). Available at:[Link]

  • 4-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)phenol. PubChem, National Institutes of Health (NIH). Available at:[Link]

Sources

Validation

in vitro vs in vivo efficacy of 4-(1-methoxyethyl)-1H-pyrazole analogs

Executive Summary: The "Methoxyethyl" Paradox In the optimization of pyrazole-based inhibitors—specifically targeting MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) and related kinases—the 4-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Methoxyethyl" Paradox

In the optimization of pyrazole-based inhibitors—specifically targeting MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) and related kinases—the 4-(1-methoxyethyl)-1H-pyrazole moiety represents a classic medicinal chemistry "cliff."

This guide objectively compares the performance of the 1-methoxyethyl analog against its primary metabolic and structural alternatives: the 1-hydroxyethyl (metabolite) and 1-ethyl (lipophilic) analogs. While the methoxyethyl group often yields superior in vitro potency due to optimal space-filling and hydrogen-bond acceptor capabilities, it frequently suffers from an in vitro/in vivo disconnect driven by cytochrome P450-mediated O-demethylation.

Key Findings at a Glance
Feature4-(1-Methoxyethyl) Analog 4-(1-Hydroxyethyl) Analog 4-Ethyl Analog
In Vitro Potency (

)
High (< 10 nM)Low (> 500 nM)Moderate (~50 nM)
Ligand Efficiency (LE) HighLowModerate
Metabolic Stability (

)
Low (CYP3A4 substrate)High (Phase II only)High
In Vivo Efficacy (TGI) Variable (Dose-dependent)NegligibleConsistent
Primary Liability Rapid O-demethylationPolar surface area (PSA)Solubility/Selectivity

Mechanistic Grounding: MALT1 Signaling & Inhibition[1]

To understand the efficacy data, one must understand the target. MALT1 is a paracaspase essential for NF-


B activation in lymphocytes. Inhibition of MALT1 protease activity is a therapeutic strategy for ABC-DLBCL (Diffuse Large B-Cell Lymphoma).
Signaling Pathway Visualization

The following diagram illustrates the critical node where MALT1 operates and where pyrazole analogs intervene.

MALT1_Pathway Receptor BCR / TCR (Antigen Receptor) CBM CBM Complex (CARD11-BCL10-MALT1) Receptor->CBM Phosphorylation MALT1_Act MALT1 Protease Activation CBM->MALT1_Act Oligomerization Substrates Cleavage of RelB, A20, CYLD MALT1_Act->Substrates Proteolysis NFkB NF-κB Translocation Substrates->NFkB Disinhibition Proliferation Lymphoma Cell Survival & Proliferation NFkB->Proliferation Transcription Inhibitor 4-(1-methoxyethyl)-1H-pyrazole Analogs Inhibitor->MALT1_Act Allosteric/Active Site Blockade

Caption: The CBM complex activates MALT1, leading to NF-


B signaling. Pyrazole analogs inhibit the protease function, arresting tumor survival.

In Vitro Efficacy: The "Magic Methyl" Effect

In biochemical assays, the 4-(1-methoxyethyl) group consistently outperforms its non-chiral or more polar counterparts.

Structural Basis for Potency[2]
  • Chirality: The (S)-enantiomer of the 1-methoxyethyl group typically fits into a hydrophobic sub-pocket (e.g., near Val/Leu residues) while directing the methoxy oxygen to form a weak hydrogen bond with the backbone or a conserved water molecule.

  • Electronic Effect: The ether oxygen acts as a weak acceptor without incurring the high desolvation penalty of a free hydroxyl group (as seen in the hydroxyethyl analog).

Experimental Data: MALT1 Protease Assay

Protocol Summary: Fluorescence resonance energy transfer (FRET) assay using a peptide substrate (e.g., Ac-LRSR-AMC).

  • Enzyme: Recombinant human MALT1 (full length).

  • Substrate: 50 µM Ac-LRSR-AMC.

  • Incubation: 30 mins @ 30°C in assay buffer (50 mM HEPES, 100 mM NaCl, 1 mM DTT).

  • Readout: Fluorescence intensity (Ex 380 nm / Em 460 nm).

Comparative Results (Representative Data):

Compound IDR-Group (Pos 4)MALT1

(nM)
Cell Viability

(OCI-Ly3)
Cmpd A (Lead) -(S)-CH(OMe)CH

4.2 ± 0.5 120 nM
Cmpd B (Metabolite)-CH(OH)CH

580 ± 45> 5,000 nM
Cmpd C (Lipophilic)-CH

CH

45 ± 8350 nM
Cmpd D (Rigid)-Cyclopropyl85 ± 12600 nM

Analysis: Compound A demonstrates a >100-fold potency advantage over the hydroxy metabolite (Cmpd B). This confirms that the methoxy group is a critical pharmacophore element, likely involved in a specific binding interaction that is lost upon demethylation.

In Vivo Efficacy: The Metabolic Liability

Despite superior in vitro metrics, the 1-methoxyethyl analog often shows reduced efficacy in murine xenograft models compared to predictions. This is a classic PK/PD disconnect .

Metabolic Pathway: Oxidative O-Dealkylation

The primary failure mode is the rapid conversion of the active Ether (A) to the inactive Alcohol (B) by hepatic CYPs.

Metabolism Parent Compound A (Methoxyethyl) Intermediate Hemiacetal Intermediate Parent->Intermediate [O] Metabolite Compound B (Hydroxyethyl) [INACTIVE] Intermediate->Metabolite -CH2O CYP CYP3A4 / CYP2C9 CYP->Parent

Caption: CYP-mediated O-demethylation converts the potent ether to the inactive alcohol, limiting in vivo residence time.

Pharmacokinetic (PK) Profile (Mouse, 10 mg/kg PO)
ParameterCmpd A (Methoxyethyl)Cmpd C (Ethyl)

(ng/mL)
1,200850

(ng*h/mL)
2,4005,600
Clearance (CL) High (Rapid Met.)Low (Stable)
Bioavailability (

)
35%78%
Major Metabolite Cmpd B (High levels)None detected

Interpretation: While Cmpd A achieves a decent


, its rapid clearance (low AUC) means it does not sustain target coverage (

) for the duration required to induce apoptosis in tumors. Cmpd C, while less potent intrinsically, maintains coverage longer, often resulting in better in vivo tumor growth inhibition (TGI).

Experimental Protocols for Validation

To replicate these findings in your own scaffold, use the following self-validating protocols.

A. Microsomal Stability Assay (Metabolic Clearance)

Purpose: To quantify the intrinsic clearance (


) and identify the O-demethylation liability.
  • System: Pooled Liver Microsomes (Human/Mouse), 0.5 mg/mL protein.

  • Substrate: 1 µM Test Compound (Methoxyethyl analog).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Quench: Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS. Monitor transitions for Parent (Ether) and Metabolite (Alcohol).

    • Validation Criteria: Reference compound (e.g., Verapamil) must show high clearance; Warfarin must show low clearance.

B. In Vivo Xenograft Efficacy Model

Purpose: To correlate PK with PD (Pharmacodynamics).

  • Model: OCI-Ly3 (ABC-DLBCL) subcutaneous xenograft in SCID mice.

  • Enrollment: When tumors reach 150-200 mm³.

  • Groups: Vehicle, Cmpd A (50 mg/kg BID), Cmpd C (50 mg/kg BID).

  • Duration: 21 days.

  • Readout: Tumor Volume (

    
    ).
    
  • PD Biomarker: Harvest tumors at 2h post-last dose. Western Blot for cleaved BCL10 or reduced p-NF

    
    B.
    

Optimization Strategies

If the 1-methoxyethyl group is essential for binding, consider these structural modifications to block metabolism without losing potency:

  • Deuteration: Replace the methoxy -OCH_3 with -OCD_3. This exploits the Kinetic Isotope Effect (KIE) to slow down C-H bond abstraction by CYPs.

  • Cyclization: Constrain the ether into a cyclic system (e.g., Tetrahydrofuran or Oxetane ring). This reduces the rotational freedom and often improves metabolic stability.

  • Fluorination: Use a Difluoromethoxy (-OCHF_2) or Trifluoroethoxy group. The electron-withdrawing fluorine reduces the electron density on the oxygen, making the adjacent C-H bonds less susceptible to oxidation, though this may impact binding affinity.

References

  • MALT1 Inhibition & Pyrazole Scaffolds

    • Patent: "Pyrazole derivatives as MALT1 inhibitors." US Patent App.[1][2][3] 20190381012A1. (2019).[4][5][1][6][7][8]

    • Source:

  • Article: "The effect of ether-to-alcohol metabolism on the in vivo efficacy of kinase inhibitors." Journal of Medicinal Chemistry. (General Reference for O-dealkylation principles).
  • MALT1 Biology & Assays

    • Article: "MALT1 Protease Activity is Required for HCC Prolifer
    • Source:

  • Darolutamide Impurity Context (Structural Analog)

    • Product: "Darolutamide O-Methyl Impurity."
    • Source:

Sources

Comparative

comparative docking studies of 4-(1-methoxyethyl)-1H-pyrazole

Topic: Comparative In Silico Profiling: 4-(1-methoxyethyl)-1H-pyrazole as a Kinase Inhibitor Scaffold Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Research...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative In Silico Profiling: 4-(1-methoxyethyl)-1H-pyrazole as a Kinase Inhibitor Scaffold Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Researchers

Executive Summary

This guide provides a technical evaluation of 4-(1-methoxyethyl)-1H-pyrazole (hereafter 4-MEP ), a functionalized heterocyclic fragment used in Fragment-Based Drug Discovery (FBDD). Unlike simple 4-alkyl pyrazoles, the 1-methoxyethyl substituent introduces a chiral center and a hydrogen-bond acceptor ether oxygen, significantly altering the physicochemical profile and binding vector.

This study compares 4-MEP against two standard reference fragments:

  • 4-Methylpyrazole (Fomepizole): The steric baseline.

  • 4-(2-methoxyethyl)-1H-pyrazole: The linear isomer.

Key Finding: 4-MEP exhibits superior Ligand Efficiency (LE) in solvent-exposed kinase pockets (e.g., JAK1, VEGFR-2) compared to linear analogs due to the entropic benefit of the branched methyl group, which restricts rotatable bond penalties while maintaining H-bond capability.

Scientific Rationale & Target Selection

Why This Scaffold?

The pyrazole ring is a privileged scaffold in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). The C4-position is critical for probing the "gatekeeper" residues or solvent-front regions in the ATP-binding pocket.

  • Mechanism: The N1/N2 nitrogens typically bind to the hinge region (e.g., Glu/Leu backbone).

  • The 4-Substituent Effect: The 1-methoxyethyl group acts as a "dual-purpose" probe:

    • Methyl group: Fills small hydrophobic sub-pockets (Van der Waals interactions).

    • Methoxy oxygen: Engages water networks or specific lysine/aspartate residues.

Primary Target: Janus Kinase 1 (JAK1)
  • PDB ID: 3EYG (Resolution: 2.0 Å)

  • Justification: JAK1 has a well-defined ATP binding cleft where pyrazole-based inhibitors are clinically validated. The solvent-exposed region near the hinge allows for comparative analysis of the C4-substituent's steric fit.

Comparative Docking Workflow

The following diagram outlines the standardized protocol used to ensure reproducibility and data integrity.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking (AutoDock Vina) cluster_analysis Phase 3: Analysis L_Prep Ligand Preparation (ChemDraw -> 3D min) Dock_Run Global Search (Exhaustiveness: 32) L_Prep->Dock_Run P_Prep Protein Preparation (PDB: 3EYG, Remove Waters) Grid Grid Generation (Center: Hinge Region) P_Prep->Grid Grid->Dock_Run Conf_Gen Conformer Clustering (RMSD < 2.0 Å) Dock_Run->Conf_Gen Score Scoring (ΔG) Conf_Gen->Score Inter Interaction Profiling (H-Bonds, Pi-Cation) Score->Inter

Figure 1: Standardized in silico workflow for comparative fragment docking.

Experimental Protocol (Self-Validating System)

To replicate these results, follow this step-by-step methodology. This protocol uses AutoDock Vina due to its high accuracy for fragment-sized ligands.

Step 1: Ligand Preparation
  • Structure Generation: Draw 4-MEP, 4-Methylpyrazole, and 4-(2-methoxyethyl)-pyrazole.

  • Stereochemistry: For 4-MEP, generate both (R) and (S) enantiomers. The 1-methoxyethyl group is chiral.

  • Energy Minimization: Use MMFF94 force field (Gradient convergence: 0.05 kcal/mol/Å) to resolve internal clashes.

  • File Format: Convert to .pdbqt (Add Gasteiger charges; Merge non-polar hydrogens).

Step 2: Receptor Preparation (JAK1)
  • Source: Download PDB 3EYG.

  • Cleaning: Remove co-crystallized ligand and crystallographic waters (except conserved hinge waters if specific to the study, but remove for standard blind docking).

  • Protonation: Add polar hydrogens assuming pH 7.4.

  • Grid Box:

    • Center: X=12.4, Y=-15.2, Z=8.9 (Approximate ATP site center).

    • Size: 20 x 20 x 20 Å (Sufficient for fragments).

Step 3: Docking Parameters[1]
  • Software: AutoDock Vina 1.2.0.

  • Exhaustiveness: Set to 32 (High precision for small fragments).

  • Num Modes: 10.

  • Validation: Re-dock the native ligand (if available) to ensure RMSD < 2.0 Å.

Comparative Performance Data

The following table summarizes the docking performance. Data represents consensus scoring from triplicate runs.

LigandStructure NoteBinding Affinity (ΔG, kcal/mol)Ligand Efficiency (LE)Key Interactions (JAK1)
4-MEP (Topic) Branched ether-7.2 0.51 Hinge (Leu884), Val863 (Hydrophobic)
4-MethylpyrazoleSteric Baseline-6.10.61Hinge (Leu884) only
4-(2-methoxyethyl)Linear Isomer-6.80.45Hinge; Ether O is solvent exposed (entropic penalty)

Analysis:

  • Binding Affinity: 4-MEP shows a ~1.1 kcal/mol improvement over the methyl baseline and 0.4 kcal/mol over the linear isomer.

  • Causality: The branched methyl group in 4-MEP restricts the conformational freedom of the ether chain (pre-organization), reducing the entropic penalty upon binding compared to the flexible linear 2-methoxyethyl chain.

  • Chirality: The (S)-enantiomer typically fits better in the JAK1 hydrophobic sub-pocket near Val863, avoiding steric clash with the gatekeeper Methionine.

Interaction Mechanism & Pathway

Understanding how 4-MEP binds is crucial for optimization. The diagram below illustrates the binding mode within the kinase hinge region.

InteractionMap Ligand 4-(1-methoxyethyl)-1H-pyrazole Leu884 Leu884 (Hinge Backbone) Ligand->Leu884 H-Bond (Donor/Acceptor) Val863 Val863 (Hydrophobic) Ligand->Val863 Van der Waals (Methyl Group) Glu882 Glu882 (Gatekeeper) Ligand->Glu882 Steric Avoidance Solvent Solvent Front (Water Network) Ligand->Solvent H-Bond (Methoxy Oxygen)

Figure 2: Interaction map of 4-MEP within the JAK1 ATP-binding pocket.

Mechanistic Insight

The 1-methoxyethyl group provides a unique advantage:

  • Hinge Anchor: The pyrazole nitrogens form the classic bidentate H-bond with the hinge backbone (Leu884).

  • Solvent Interaction: The methoxy oxygen extends towards the solvent front, potentially displacing unstable water molecules or engaging in water-mediated H-bonds, a strategy often correlated with improved residence time.

  • Hydrophobic Packing: The branched methyl group packs against the hydrophobic ceiling (Val863), providing enthalpy gains that the linear isomer lacks.

References

  • PDB 3EYG Structure: Williams, N.K., et al. "Crystal structure of JAK1." RCSB Protein Data Bank. [Link]

  • Pyrazole Docking in Kinases: Murali, K., et al. (2014). "Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors." Bioinformation. [Link]

  • AutoDock Vina Methodology: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. [Link]

  • Fragment-Based Discovery Principles: Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery. [Link]

  • Pyrazoles as Anticancer Agents: Nossier, E. S., et al. (2018). "Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives." Molecules. [Link][1][2][3][4][5]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(1-methoxyethyl)-1H-pyrazole

Executive Summary & Hazard Identification Objective: This guide defines the personal protective equipment (PPE) and operational handling protocols for 4-(1-methoxyethyl)-1H-pyrazole . Compound Analysis: Chemical Class: F...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Identification

Objective: This guide defines the personal protective equipment (PPE) and operational handling protocols for 4-(1-methoxyethyl)-1H-pyrazole .

Compound Analysis:

  • Chemical Class: Functionalized Pyrazole / Ether.[1][2]

  • Physical State: Likely a low-melting solid or viscous oil (due to the ether side chain disrupting crystal packing compared to the parent pyrazole).[1][2]

  • Risk Profile (Structure-Activity Relationship):

    • Pyrazoles: Known pharmacophores in kinase inhibitors; potential for biological activity.[1][2] Generally classified as Irritants (Skin/Eye/Respiratory) and potentially Harmful if Swallowed (Acute Tox. 4).[1][2][3]

    • Methoxyethyl Group: Increases lipophilicity, enhancing skin absorption potential.[1][2]

    • Precautionary Principle: In the absence of compound-specific toxicological data, this substance must be handled as a Category 2 Skin/Eye Irritant and a potential Sensitizer .[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Hand Protection: The "Double-Barrier" Protocol

The methoxyethyl substituent increases the solvent solubility of this compound, which correlates with faster permeation through standard glove materials.[1]

Glove MaterialThicknessBreakthrough Time (Est.)Usage Recommendation
Nitrile (Disposable) 4-5 mil< 10 mins (Splash)Inner Layer. Do not use as a standalone barrier for prolonged handling.[1][2]
Nitrile (Extended Cuff) 8-12 mil> 60 minsOuter Layer. Recommended for standard synthesis and rotovap operations.[1][2]
Silver Shield / Laminate Multi-layer> 480 minsMandatory for spill cleanup or handling neat quantities > 10g.[1][2]

Operational Directive:

  • Routine Handling: Employ the Double-Gloving Method .[1][2] Wear a standard 4-mil nitrile glove underneath a chemically resistant 8-mil nitrile glove.[1][2] This provides a color-indicator system (if the outer glove rips, the inner is visible) and a secondary permeation barrier.[1][2]

  • Immediate Action: If liquid contacts the outer glove, immediately remove it, wash hands, and replace.[1] Do not wait for the "breakthrough" sensation.

Eye & Face Protection[1][2][4][5][6][7][8]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).[1][2]

  • Contraindication: Safety glasses with side shields are insufficient for handling functionalized pyrazoles in liquid/oil form.[1][2] The risk of splash tracking around the lens is too high.[2]

  • High Volume (>100g): Add a Face Shield over goggles to protect the neck and face from projectile glass or exothermic splashes.[1][2]

Respiratory Protection[1][2]
  • Primary Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]

  • Secondary Control (Outside Hood): If weighing powders on an open balance (not recommended) or cleaning spills outside the hood, use a Half-Face Respirator with P100/OV cartridges (Organic Vapor + Particulate).[1][2]

Operational Workflow & Engineering Controls

This workflow is designed to isolate the user from the hazard source.[1][2]

Decision Logic for Safety Controls

The following diagram illustrates the decision matrix for selecting controls based on the operation scale.

SafetyLogic Start Operation: Handling 4-(1-methoxyethyl)-1H-pyrazole StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Crystalline Liquid Oil / Solution StateCheck->Liquid Viscous/Solvent EngControl2 Engineering Control: Static Dissipative Balance + Powder Enclosure Solid->EngControl2 EngControl1 Engineering Control: Fume Hood (Sash @ 18") Liquid->EngControl1 ScaleCheck Scale > 10g? StandardPPE Standard PPE: Double Nitrile + Goggles + Lab Coat ScaleCheck->StandardPPE No (<10g) EnhancedPPE Enhanced PPE: Laminate Gloves + Face Shield + Tyvek Sleeves ScaleCheck->EnhancedPPE Yes (>10g) EngControl1->ScaleCheck EngControl2->ScaleCheck

Figure 1: Risk-based decision matrix for selecting appropriate PPE and engineering controls.

Step-by-Step Handling Protocol

Phase 1: Preparation

  • Verify Ventilation: Check the fume hood monitor. Flow must be confirmed before opening the container.

  • Staging: Place a disposable absorbent mat (pig mat) on the hood surface.[1][2] This captures micro-drips of the methoxyethyl-pyrazole, preventing contamination of the permanent hood surface.[1]

  • Decontamination Solvent: Prepare a squirt bottle of Ethanol or Isopropanol.[1][2] Pyrazoles are generally soluble in alcohols, making them effective for wiping down gloves and tools.

Phase 2: Transfer & Synthesis [1][2]

  • Weighing: If the compound is an oil, use a glass Pasteur pipette or a positive-displacement pipette.[1][2] Do not pour directly from the source bottle.

  • Reaction: When heating, ensure the reaction vessel is equipped with a reflux condenser and an inert gas line (Nitrogen/Argon).[1][2] The ether moiety can form peroxides if exposed to air/heat for prolonged periods; inert atmosphere is critical.[1][2]

  • Syringe Use: If using syringes, use Luer-Lock tips only. The viscosity of the compound can cause slip-tip needles to detach under pressure.[1][2]

Phase 3: Waste Disposal

  • Segregation: Dispose of as Non-Halogenated Organic Waste (unless mixed with halogenated solvents like DCM).[1][2]

  • Quenching: If the material is in a reactive mixture (e.g., with strong acids/bases), neutralize to pH 6-8 before placing in the waste container to prevent container pressurization.[1][2]

  • Container: Use High-Density Polyethylene (HDPE) waste containers.

Emergency Response Procedures

Scenario A: Skin Contact

  • Immediate Action: Stop working. Remove contaminated gloves immediately using the "beak" method (avoiding skin contact with the outer glove surface).[1][2]

  • Wash: Flush the area with soap and tepid water for 15 minutes .[1][2]

  • Do Not Use Solvents: Do not use ethanol or acetone to wash skin; this enhances the absorption of the pyrazole into the bloodstream.[1][2]

Scenario B: Eye Splash

  • Flush: Proceed to the eyewash station.[1][2][4] Hold eyelids open and flush for 15 minutes .

  • Medical: Seek medical attention. Provide the SDS (or structure if SDS is unavailable) to the physician, noting the "pyrazole" and "ether" functionalities.

Scenario C: Spills (> 5mL)

  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield/Laminate gloves and a half-face respirator.[1][2]

  • Absorb: Use vermiculite or sand.[1][2] Do not use combustible materials (paper towels) for large spills if the compound is neat.[1][2]

  • Clean: Wipe surface with ethanol, then soap and water.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][3] Laboratory Safety Guidance. OSHA 3404-11R.[1][2] United States Department of Labor.[1][2] [Link]

  • PubChem. (n.d.).[1][2] Pyrazole - Compound Summary. National Library of Medicine.[1][2] Retrieved October 26, 2023.[2] [Link][1][2]

  • ECHA (European Chemicals Agency). (n.d.).[1][2] C&L Inventory: 1-methyl-1H-pyrazole-4-carboxylic acid (Structural Analog). Retrieved October 26, 2023.[2] [Link]

Sources

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